molecular formula C26H24N6O4S B7803336 (6-aminoacridin-3-yl)azanium;sulfate

(6-aminoacridin-3-yl)azanium;sulfate

Cat. No.: B7803336
M. Wt: 516.6 g/mol
InChI Key: YADYXCVYLIKQJX-UHFFFAOYSA-N
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Description

(6-aminoacridin-3-yl)azanium;sulfate is a useful research compound. Its molecular formula is C26H24N6O4S and its molecular weight is 516.6 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(6-aminoacridin-3-yl)azanium;sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C13H11N3.H2O4S/c2*14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;1-5(2,3)4/h2*1-7H,14-15H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADYXCVYLIKQJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)[NH3+].C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)[NH3+].[O-]S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)[NH3+].C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)[NH3+].[O-]S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure and properties of (6-aminoacridin-3-yl)azanium;sulfate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical Structure and Properties of (6-aminoacridin-3-yl)azanium;sulfate (Proflavine Sulfate) Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

The compound systematically designated as This compound is widely known in the pharmaceutical and biochemical sectors as Proflavine Sulfate (or Proflavine Hemisulfate). It is a diaminoacridine derivative characterized by its planar tricyclic core, which grants it potent DNA-intercalating properties.

Historically utilized as a topical antiseptic and bacteriostatic agent, its current relevance lies in its utility as a mutagenic model in oncology, a fluorescent probe in nucleic acid dynamics, and a scaffold for novel antiviral therapeutics.

Nomenclature & Identification
Identifier Value
Common Name Proflavine Sulfate (Hemisulfate)
Systematic Name Bis(3,6-diaminoacridinium) sulfate; (6-aminoacridin-3-yl)azanium sulfate
CAS Number 1811-28-5 (Hemisulfate hydrate); 553-30-0 (Sulfate anhydrous)
Molecular Formula

(2:1 Salt Complex)
Molecular Weight 516.57 g/mol (Hemisulfate)
SMILES Nc1ccc2cc3ccc(N)cc3nc2c1.Nc1ccc2cc3ccc(N)cc3nc2c1.OS(=O)(=O)O

Chemical Structure & Electronic Properties

The Acridine Core & Tautomerism

The fundamental pharmacophore is the 3,6-diaminoacridine nucleus. The "azanium" designation in the systematic name refers to the protonation state of the molecule in its salt form.

  • Resonance Stabilization: While the systematic name implies protonation at the exocyclic amine (

    
    ), the acridine ring nitrogen (N10) is the most basic site (
    
    
    
    ). Upon protonation, the positive charge is delocalized across the conjugated
    
    
    -system, resonating between the ring nitrogen and the exocyclic amino groups. This delocalization is critical for the molecule's stability and its ability to stack between DNA base pairs.
  • Planarity: The tricyclic acridine system is rigidly planar. This geometric constraint is the primary driver for its intercalation mechanism, allowing insertion between stacked base pairs (

    
     spacing).
    
Salt Stoichiometry

The term "azanium;sulfate" typically denotes the salt formed between the protonated base and the sulfate anion.

  • Hemisulfate Form: The most stable and commercially available form is the hemisulfate , where two protonated proflavine cations balance one sulfate dianion (

    
    ).
    
  • Stoichiometry:

    
    .
    

Physicochemical Properties

The following data is essential for experimental design and formulation.

Property Metric Notes
Appearance Reddish-brown crystalline powderHygroscopic; store in desiccator.
Solubility (Water) ~10 mg/mL (Warm)Solubility decreases significantly in cold water; forms a gel-like precipitate at high conc.
Solubility (Organic) Soluble in Ethanol; Insoluble in Ether, ChloroformUseful for purification via recrystallization.

(Abs)
445 nm (in water)Strong absorption in the blue region.
Fluorescence

(Green)
Highly dependent on solvent polarity and DNA binding.

9.7 (Ring Nitrogen)Exists as a cation at physiological pH (7.4).
Melting Point > 285°C (Decomposes)Sulfate salt does not melt sharply.

Synthesis & Purification Protocol

Directive: The synthesis of proflavine sulfate relies on the condensation of m-phenylenediamine. The following protocol outlines the Bernthsen-type condensation adapted for high-purity yield.

Experimental Workflow

Synthesis Start m-Phenylenediamine Heat Thermal Condensation (155°C, 2h) Start->Heat + Reagent Reagent Formic Acid / HCl (Cyclization Agent) Reagent->Heat Inter Intermediate: Formyl Derivative Base Crude Proflavine Base (Precipitation w/ NaOH) Inter->Base Hydrolysis Heat->Inter Transient Salt Acidification (H2SO4 in Ethanol) Base->Salt Purification Final Proflavine Hemisulfate (Crystalline Solid) Salt->Final Crystallization

Figure 1: Synthetic pathway from m-phenylenediamine to Proflavine Sulfate.

Step-by-Step Methodology
  • Condensation: Dissolve m-phenylenediamine in glycerol (solvent/catalyst carrier). Add formic acid and heat to 150–160°C . The glycerol promotes the dehydration and cyclization of the formyl intermediate to form the central pyridine ring.

  • Hydrolysis: The reaction mixture is diluted with water and basified with

    
    . This precipitates the Proflavine free base  (3,6-diaminoacridine) as a yellow-brown solid.
    
  • Filtration & Washing: Filter the crude base and wash extensively with water to remove unreacted diamine and glycerol.

  • Salt Formation: Dissolve the free base in boiling ethanol. Slowly add dilute sulfuric acid (

    
    ) until the solution reaches pH ~4.
    
  • Crystallization: Cool the solution slowly. Proflavine hemisulfate crystallizes as reddish-orange needles. Recrystallize from water-ethanol (1:1) for analytical purity.

Mechanism of Action: DNA Intercalation

Proflavine is a classic intercalating agent . Its mechanism is biophysically distinct from groove binders (like netropsin) or alkylating agents.

The Intercalation Pathway

The binding process follows a "Minimum Base-Stacking Penalty" pathway.

  • Electrostatic Attraction: The cationic proflavine (protonated at N10) is attracted to the anionic phosphate backbone of DNA.

  • External Binding: The molecule initially binds to the minor groove.

  • Cavity Formation: Thermal fluctuations or drug-induced distortions cause the base pairs to separate (rise) by

    
    .
    
  • Insertion: The planar acridine ring slides between the base pairs (typically GC-rich regions).

  • Stabilization: The complex is stabilized by

    
     stacking interactions between the acridine ring and the nucleobases, and van der Waals forces.
    
Biological Consequence: Frameshift Mutagenesis

Unlike alkylating agents that cause point mutations, proflavine stabilizes a distorted DNA helix. During replication, this distortion confuses DNA polymerase, leading to the insertion or deletion of a single base pair. This results in a frameshift mutation , rendering downstream protein translation non-functional.

Intercalation Drug Proflavine Cation (+) Groove Minor Groove Binding (Electrostatic) Drug->Groove DNA DNA Double Helix (Anionic Backbone) DNA->Groove Distort Helix Unwinding (~17°) & Base Pair Separation Groove->Distort Activation Energy Stack Intercalation (Pi-Pi Stacking) Distort->Stack Insertion Mutation Frameshift Mutation (Inhibition of Replication) Stack->Mutation Polymerase Error

Figure 2: Kinetic pathway of Proflavine-DNA interaction leading to mutagenesis.

Applications in Research & Medicine

Clinical (Historical & Niche)
  • Topical Antiseptic: Historically used in wound care (e.g., World War II) due to efficacy against Gram-positive bacteria. Largely replaced by modern antibiotics due to toxicity.

  • Ophthalmic & Umbilical Care: Still utilized in some low-resource settings for specific surface infections (e.g., Triple Dye).

Advanced Research
  • Fluorescent Microscopy: Used as a rapid nuclear stain. It penetrates cell membranes and stains DNA/RNA, allowing for real-time visualization of cell morphology without fixation.

  • Kinetic Studies: A model compound for studying drug-DNA binding kinetics using T-jump or stopped-flow spectroscopy.

  • Viral Inactivation: Investigated for Photodynamic Therapy (PDT) . Upon irradiation with blue light (445 nm), intercalated proflavine generates Reactive Oxygen Species (ROS) that cleave the viral genome (e.g., Poliovirus, potentially SARS-CoV-2 models).

Safety, Handling, and Toxicity

CRITICAL WARNING: Proflavine is a potent mutagen.

  • Hazard Classification: Mutagen (Category 2), Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Handling:

    • Engineering Controls: Always handle powder in a fume hood or biological safety cabinet to prevent inhalation.

    • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

    • Waste Disposal: All solutions and contaminated solids must be disposed of as hazardous chemical waste (incineration recommended). Do not pour down the drain.

  • First Aid:

    • Skin Contact: Wash immediately with soap and copious water. Proflavine stains skin yellow/orange; this is difficult to remove but serves as a visual indicator of exposure.

    • Eye Contact: Rinse thoroughly for 15 minutes. Seek medical attention.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 7099, Proflavine. Retrieved from [Link]

  • Lerman, L. S. (1961). Structural considerations in the interaction of DNA and acridines. Journal of Molecular Biology, 3(1), 18-30. (Seminal paper on intercalation). Retrieved from [Link]

  • Sasikala, W. D., & Mukherjee, A. (2012). Molecular mechanism of direct proflavine-DNA intercalation: evidence for drug-induced minimum base-stacking penalty pathway. The Journal of Physical Chemistry B, 116(40), 12208-12212. Retrieved from [Link]

  • Albert, A. (1966).[1] The Acridines: Their Preparation, Physical, Chemical, and Biological Properties. Edward Arnold Ltd. (Authoritative text on synthesis).

  • World Health Organization (WHO). (2023). International Pharmacopoeia: Proflavine Hemisulfate.[2] Retrieved from [Link]

Sources

A Technical Guide to (6-aminoacridin-3-yl)azanium;sulfate (Proflavine Hemisulfate) for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical overview of (6-aminoacridin-3-yl)azanium;sulfate, more commonly known as proflavine hemisulfate. Proflavine is a planar, polycyclic aromatic molecule derived from acridine, recognized for its potent biological and fluorescent properties. Historically used as a topical antiseptic, its utility in modern research has expanded significantly, driven by its primary mechanism of action: DNA intercalation. This guide delves into the fundamental chemical properties, molecular mechanism, and diverse applications of proflavine, with a focus on its use as a fluorescent stain, a mutagenic agent for genetic studies, and an antimicrobial. Detailed, field-tested protocols are provided to ensure reliable and reproducible experimental outcomes. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of proflavine in their work.

Introduction: The Acridine Scaffold in Modern Research

Acridine derivatives represent a class of compounds with a rich history in medicine and biology. Proflavine, or 3,6-diaminoacridine, emerged early as a powerful bacteriostatic agent, particularly against gram-positive bacteria, and was used extensively for treating superficial wounds.[1][2] While its clinical use has been largely superseded due to concerns about mutagenicity, this very property makes it an invaluable tool in the research laboratory.[3][4]

The core of proflavine's functionality lies in its ability to insert itself between the planar base pairs of double-stranded DNA.[5] This process, known as intercalation, distorts the helical structure, interfering with critical cellular processes like DNA replication and transcription.[6][7] This interference is the foundation for its antibacterial effects and its utility as a frameshift mutagen in molecular biology.[8] Furthermore, proflavine is an intrinsic fluorophore, absorbing light in the blue region and emitting in the green region, making it an excellent fluorescent stain for visualizing cell nuclei with minimal procedural complexity.[1][9] Its applications now extend into diverse fields, including oncology research, virology, and high-resolution cellular imaging.[3][5][10]

This guide synthesizes the critical technical information required to effectively utilize proflavine hemisulfate in a modern research setting, emphasizing validated protocols and the scientific rationale behind them.

Core Chemical and Physical Properties

The subject of this guide is the hemisulfate salt of proflavine. The sulfate counter-ion improves the compound's solubility and stability for laboratory use. All quantitative data are summarized in Table 1 below.

PropertyValueSource
IUPAC Name bis(acridin-10-ium-3,6-diamine);sulfate[1][11]
Synonyms Proflavine Hemisulfate, 3,6-Diaminoacridine Hemisulfate[1][11]
CAS Number 1811-28-5[11]
Molecular Formula C₂₆H₂₄N₆O₄S[1][11]
Molecular Weight 516.6 g/mol [1][11]
Appearance Red to brown crystalline solid[12]
Solubility 10 mg/mL in water[1]
Fluorescence Excitation: ~445-460 nm; Emission: ~510-515 nm[1][9]

The Molecular Mechanism of Action: DNA Intercalation

The biological effects of proflavine are a direct consequence of its interaction with double-stranded DNA. As a planar, aromatic molecule, it possesses the ideal geometry to slip between adjacent base pairs, a process termed intercalation.[6]

Causality of the Mechanism:

  • Initial Electrostatic Attraction: The cationic proflavine molecule is first electrostatically attracted to the negatively charged phosphate backbone of the DNA.[6]

  • Insertion into the DNA Stack: The DNA helix transiently "breathes," creating temporary gaps between base pairs. Proflavine slides from its surface-bound state into this hydrophobic pocket.[6][7]

  • Structural Distortion: To accommodate the intercalator, the DNA must unwind slightly. Proflavine unwinds the helix by approximately 17 degrees.[6] This forces a vertical separation of about 3.4 Å between the base pairs, lengthening and distorting the DNA strand.[6]

  • Inhibition of DNA Processing: This structural distortion creates a physical roadblock for DNA and RNA polymerases, thereby disrupting DNA replication and transcription. This inhibition of nucleic acid synthesis is the basis for its antibacterial and cytotoxic effects.[2][5]

  • Frameshift Mutagenesis: During replication, the distortion can cause the DNA polymerase to "slip," leading to the insertion or deletion of a base in the new strand. This frameshift mutation alters the reading frame of genes, typically resulting in a non-functional protein product.[1]

// Edges edge [fontname="Arial", color="#5F6368"]; Proflavine -> step1 [style=dashed]; DNA_strand -> step1 [style=dashed]; step1 -> step2; step2 -> step3; step3 -> DNA_intercalated; } }

Caption: Proflavine's mechanism involves insertion between DNA base pairs.

Applications in Research and Development

Fluorescent Staining for Cellular Imaging

Proflavine's intrinsic fluorescence and ability to readily cross cell membranes make it a simple and effective stain for visualizing cell nuclei.[9][13] Unlike multi-step procedures like Papanicolaou staining, proflavine staining can be performed on fresh, unfixed cells in a single step, making it ideal for rapid cytologic analysis and high-throughput screening.[9]

Antimicrobial and Antiviral Research

By inhibiting DNA and RNA synthesis, proflavine exhibits broad bacteriostatic activity.[14] It is also being explored for its antiviral properties. For example, it has shown inhibitory activity against the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication.[10]

Cancer Research

The DNA-damaging properties of proflavine make it a subject of interest in oncology. Its ability to halt the replication of rapidly dividing cancer cells is a key therapeutic principle.[5][15] Researchers have synthesized and tested numerous proflavine derivatives to enhance their anticancer activity and selectivity.[16][17] It is also used as a fluorescent contrast agent for real-time imaging to distinguish between normal and neoplastic tissue, potentially aiding in the surgical removal of tumors.[1][3]

Experimental Protocols

Protocol: Rapid Fluorescent Staining of Cultured Cells

This protocol provides a self-validating method for staining the nuclei of live or fixed adherent cells for fluorescence microscopy.

Rationale: This protocol leverages proflavine's cell permeability and DNA affinity for rapid nuclear visualization. The inclusion of washing steps is critical to reduce background fluorescence, ensuring a high signal-to-noise ratio. A final wash with PBS provides a clean imaging medium.

Materials:

  • Proflavine Hemisulfate (CAS 1811-28-5)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Sterile Deionized Water

  • Cell culture medium appropriate for the cell line

  • Cells cultured on glass coverslips or imaging-grade plates

Methodology:

  • Prepare Stock Solution (1 mg/mL):

    • Dissolve 10 mg of proflavine hemisulfate in 10 mL of sterile deionized water.

    • Vortex until fully dissolved.

    • Sterilize the solution using a 0.22 µm syringe filter.

    • Self-Validation: Store this stock solution protected from light at 4°C. A fresh solution should be a clear, colored solution; any precipitation indicates degradation or saturation.

  • Prepare Working Solution (0.01% w/v or 10 µg/mL):

    • Dilute 10 µL of the 1 mg/mL stock solution into 990 µL of pre-warmed sterile PBS or cell culture medium.

    • The final concentration can be optimized (1-10 µM is a common range), but 0.01% is a robust starting point.[13][18]

  • Cell Staining:

    • Aspirate the culture medium from the cells.

    • Gently wash the cells once with 1 mL of pre-warmed PBS.

    • Add enough proflavine working solution to cover the cell monolayer.

    • Incubate for 5-15 minutes at room temperature or 37°C. No extended incubation is typically required.[13][18]

    • Causality: Incubation allows the amphipathic proflavine molecule to passively diffuse across the cell and nuclear membranes.[9]

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells 2-3 times with pre-warmed PBS to remove excess, unbound dye.

    • Self-Validation: Effective washing is confirmed by observing bright nuclei with low cytoplasmic and background fluorescence during imaging. High background indicates insufficient washing.

  • Imaging:

    • Add a final volume of fresh PBS or imaging buffer to the cells.

    • Image immediately using a fluorescence microscope equipped with a suitable filter set (e.g., FITC/GFP channel; Excitation ~450 nm, Emission ~510 nm).[9][12]

// Edges edge [color="#5F6368"]; A -> C; B -> D; C -> D; D -> E; E -> F; }

Caption: Experimental workflow for proflavine staining of cells.

Quality Control and Synthesis

Synthesis: Proflavine and its derivatives can be synthesized through various organic chemistry routes, often starting from simple molecules like aniline or m-phenylenediamine.[5][19] The synthesis of derivatives allows for the attachment of different functional groups to the acridine core to modulate properties like solubility, DNA binding affinity, and biological activity.[16][17]

Quality Control: The purity and identity of proflavine hemisulfate are critical for reproducible results.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. A validated, stability-indicating HPLC method can separate the intact drug from any degradation products or synthesis-related impurities.[20][21][22]

  • Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure of the synthesized compound, while UV-Vis spectroscopy can verify its concentration and spectral properties.[5]

Safety and Handling

Proflavine is a potent mutagen and is considered a potential carcinogen.[3][4] It must be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All work should be conducted in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[11]

Conclusion and Future Perspectives

This compound is a versatile and powerful tool for life sciences research. Its well-understood mechanism of DNA intercalation, coupled with its intrinsic fluorescence, provides a reliable platform for applications ranging from simple cell staining to complex studies in virology and oncology. While its mutagenic properties necessitate careful handling, they are also the source of its utility in genetic research. Future research will likely focus on developing novel proflavine derivatives with enhanced target specificity, reduced off-target toxicity, and improved photophysical properties for advanced imaging applications, such as the labeling of specific cellular structures like amyloid plaques.[23]

References

  • Macsen Labs. (2022, April 22). Proflavine Hemisulphate | Structure, Uses & Side Effects. Available from: [Link]

  • Leah, S. (2022). Synthesis of proflavine derivatives and study of how they bind to DNA as potential chemotherapeutic agents. St. Lawrence University Scholar. Available from: [Link]

  • Inxight Drugs. PROFLAVINE HEMISULFATE. Available from: [Link]

  • Wikipedia. Intercalation (biochemistry). Available from: [Link]

  • Mishra, A., & Mukherjee, A. (2020). Structure and dynamics of proflavine association around DNA. RSC Publishing. Available from: [Link]

  • Sasikala, W. D., & Mukherjee, A. (2012). Molecular mechanism of direct proflavine-DNA intercalation: evidence for drug-induced minimum base-stacking penalty pathway. Semantic Scholar. Available from: [Link]

  • National Cancer Institute. Definition of proflavine hemisulfate - NCI Drug Dictionary. Available from: [Link]

  • Sasikala, W. D., & Mukherjee, A. (2012). Molecular mechanism of direct proflavine-DNA intercalation: evidence for drug-induced minimum base-stacking penalty pathway. The Journal of Physical Chemistry B, 116(40), 12286–12296. Available from: [Link]

  • Cholewiński, G., et al. (2021). Synthesis of Novel Biologically Active Proflavine Ureas Designed on the Basis of Predicted Entropy Changes. MDPI. Available from: [Link]

  • Fesatidou, M., et al. (2006). Synthesis, DNA Interaction, and Cytotoxic Activity of a Novel Proflavine−Dithiazolidinone Pharmacophore. Bioconjugate Chemistry, 17(6), 1538–1546. Available from: [Link]

  • National Center for Biotechnology Information. Proflavine hemisulphate. PubChem Compound Database. Available from: [Link]

  • Muldoon, T. J., et al. (2015). Proflavine Hemisulfate as a Fluorescent Contrast Agent for Point-of-Care Cytology. PLoS ONE, 10(5), e0125141. Available from: [Link]

  • Cholewiński, G., et al. (2021). Synthesis of Novel Biologically Active Proflavine Ureas Designed on the Basis of Predicted Entropy Changes. ProQuest. Available from: [Link]

  • Muldoon, T. J., et al. (2015). Proflavine Hemisulfate as a Fluorescent Contrast Agent for Point-of-Care Cytology. ResearchGate. Available from: [Link]

  • Albert, A. (1941). Acridine syntheses and reactions. Part I. Synthesis of proflavine from m-phenylenediamine and its derivatives. Journal of the Chemical Society (Resumed), 121. Available from: [Link]

  • Imrana, N., & Hemalatha, K. (2018). Proflavine an acridine DNA intercalating agent and strong antimicrobial possessing potential properties of carcinogen. ResearchGate. Available from: [Link]

  • Muldoon, T. J., et al. (2015). Proflavine hemisulfate as a fluorescent contrast agent for point-of-care cytology. PloS one, 10(5), e0125141. Available from: [Link]

  • Garin, G., et al. (2013). Proflavine derivatives as fluorescent imaging agents of amyloid deposits. ResearchGate. Available from: [Link]

  • Girousi, S., et al. (2007). An electroanalytical study of the drug proflavine. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Typical HPLC chromatograms of proflavine. Available from: [Link]

  • Al-Achi, A., et al. (2014). Physical and chemical stability of proflavine contrast agent solutions for early detection of oral cancer. ResearchGate. Available from: [Link]

  • ScienceOpen. (2022). Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art. Available from: [Link]

  • Li, H., et al. (2022). Acriflavine and proflavine hemisulfate as potential antivirals by targeting M pro. Bioorganic chemistry, 129, 106185. Available from: [Link]

  • National Center for Biotechnology Information. 6-Aminopyridine-3-sulfonamide. PubChem Compound Database. Available from: [Link]

  • National Center for Biotechnology Information. 6-Aminopyridine-3-sulfonic acid. PubChem Compound Database. Available from: [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Available from: [Link]

  • Biomanufacturing.org. Quality Control Biochemistry. Available from: [Link]

  • Wikipedia. 3-Aminoacridine. Available from: [Link]

Sources

Solubility Profile & Solvation Thermodynamics: (6-Aminoacridin-3-yl)azanium Sulfate

[1]

Executive Summary

Comparison at a Glance:

  • Water Solubility: Moderate to High (~20 mg/mL at STP; significantly higher at elevated temperatures).[1]

  • Ethanol Solubility: Very Low / Sparingly Soluble (~2 mg/mL).[1]

  • Thermodynamic Driver: The high charge density of the sulfate counterion (

    
    ) requires a solvent with a high dielectric constant and strong hydrogen-bond donating capacity (like water) to overcome the crystal lattice energy.[1] Ethanol's lower dielectric constant (
    
    
    ) is insufficient to stabilize the dissociated ion pair effectively.

Chemical Identity & Architecture

To understand the solubility behavior, we must first define the molecular species. The IUPAC designation (6-aminoacridin-3-yl)azanium;sulfate refers to the salt commonly known as Proflavine Hemisulfate .[1]

  • Common Name: Proflavine Hemisulfate[1][2][3][][5][6][7]

  • Molecular Formula:

    
     (Often supplied as a hydrate)[1]
    
  • Molecular Weight: 516.6 g/mol (Hemisulfate salt)[1]

  • Cation: The 3,6-diaminoacridinium cation.[6][7] Protonation occurs primarily at the ring nitrogen (N10), allowing for resonance stabilization of the positive charge across the acridine system.

  • Anion: Sulfate (

    
    ).[1]
    
Structural Dissociation

In solution, the salt dissociates into the acridinium cation and the sulfate anion. The solubility is governed by the competition between the Lattice Energy (holding the crystal together) and the Solvation Energy (solvent stabilizing the ions).

DissociationSaltSolid Crystal Lattice(Proflavine Hemisulfate)Cation2x Acridinium Cations(Resonance Stabilized)Salt->Cation DissociationAnion1x Sulfate Anion(High Charge Density)Salt->Anion DissociationWaterSolvent: Water(High Dielectric)Water->Cation Strong Solvation(H-Bonding)Water->Anion Strong Hydration ShellEthanolSolvent: Ethanol(Low Dielectric)Ethanol->Cation Weak SolvationEthanol->Anion Unstable(Ion Pairing)

Figure 1: Dissociation thermodynamics.[1] Water effectively stabilizes the high-charge density sulfate anion, whereas ethanol fails to overcome the lattice energy.

Solubility Profile: Water vs. Ethanol[2][5][8][9]

The following data aggregates experimental values from pharmaceutical standards and chemical vendor certificates of analysis (CoA).

ParameterWater (

)
Ethanol (

)
Solubility (20-25°C) ~20 - 22 mg/mL (Soluble)~2 mg/mL (Sparingly Soluble)
Solubility (Boiling) Highly Soluble (1:1 ratio)Slightly Soluble
Molarity (Approx) ~40 - 80 mM~4 - 9 mM
Visual Appearance Clear, orange/yellow solutionTurbid suspension or very pale yellow
Dielectric Constant (

)
80.124.5
Solvation Mechanism Ion-Dipole & H-BondingWeak Dipole interactions
Critical Analysis of Data[5][10]
  • Water: While "soluble," Proflavine Hemisulfate is not freely soluble like simple sodium salts. It requires time and agitation.[8] The Merck Index notes it is soluble in 300 parts cold water (approx 3.3 mg/mL) but vendors utilizing micronized powders often cite up to 22 mg/mL. Practical Tip: Warm the water to 50°C to accelerate dissolution, then cool to room temperature. Super-saturation is stable.

  • Ethanol: The solubility is drastically lower (approx. 10-fold reduction). The sulfate anion is a "hard" ion with high charge density. Ethanol, being a "softer" solvent with a bulky alkyl chain, cannot pack closely enough around the sulfate ion to screen its charge effectively. This leads to tight ion-pairing and precipitation.[1]

Experimental Protocol: Solubility Determination

To validate these values in your specific lab environment (e.g., specific temperature or buffer pH), use the Saturation Shake-Flask Method .

Materials
  • Analyte: Proflavine Hemisulfate (Store protected from light).[1][5]

  • Solvents: HPLC-grade Water, Absolute Ethanol.[1]

  • Equipment: Orbital shaker, Centrifuge, UV-Vis Spectrophotometer.

Workflow
  • Preparation: Add excess solid (approx. 50 mg) to 1 mL of solvent in a microcentrifuge tube.

  • Equilibration: Shake at 25°C for 24 hours. Protect from light (wrap tubes in foil) as acridines are photosensitive.[1]

  • Separation: Centrifuge at 10,000 x g for 10 minutes to pellet undissolved solid.

  • Quantification: Dilute the supernatant (start with 1:100 dilution for water samples) and measure Absorbance at 445 nm .

Calculation:


1

1

ProtocolStartStart: Weigh Excess SolidMixAdd Solvent (Water or EtOH)Vortex 1 minStart->MixShakeIncubate 24h @ 25°C(Protect from Light)Mix->ShakeCentrifugeCentrifuge10k rpm, 10 minShake->CentrifugeFilterFilter Supernatant(0.22 µm PTFE)Centrifuge->FilterDiluteDilute for UV(Water: 1:100, EtOH: 1:10)Filter->DiluteMeasureMeasure Abs @ 445 nmDilute->Measure

Figure 2: Saturation Shake-Flask Protocol for solubility determination.[1]

Applications & Formulation Implications

Drug Delivery & Formulation

Because Proflavine Hemisulfate is sparingly soluble in ethanol, avoid using pure ethanolic injection or formulation vehicles.

  • Recommendation: If an organic co-solvent is needed, use DMSO (Solubility ~11-20 mg/mL) or a Water/PEG mixture.[1]

  • Topical Antiseptics: Formulations are typically aqueous (0.1% w/v).[1] Ethanol may be added as a preservative (<10%) but not as the primary solvent.

Cellular Imaging (Nuclear Staining)

Proflavine is a DNA intercalator.[1][9]

  • Stock Solution: Prepare a 10 mM stock in sterile water .

  • Working Solution: Dilute to 1-10 µM in PBS.

  • Caution: Do not use ethanol for stock preparation; precipitation will lead to inconsistent staining concentrations.

References

  • Macsen Labs. (2022).[1] Proflavine Hemisulphate | Structure, Uses & Side Effects.[5]Link

  • Selleck Chemicals. (n.d.).[1] Proflavine Hemisulfate - Solubility and Chemical Information.[1][][5][6][7][10]Link[1]

  • O'Neil, M.J.[6][10] (Ed.). (2001).[1][10] The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.[10] 13th Edition.[10] Whitehouse Station, NJ: Merck and Co., Inc.[10]

  • PubChem. (2025).[1][10] Proflavine (CID 7099) and Proflavine Hemisulfate Data.[1] National Library of Medicine. Link

  • World Health Organization (WHO). (2019).[1] Protocol to conduct equilibrium solubility experiments. WHO Technical Report Series, No. 1019. Link

mechanism of DNA intercalation by (6-aminoacridin-3-yl)azanium;sulfate

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Dynamics of DNA Intercalation by (6-aminoacridin-3-yl)azanium;sulfate: A Technical Guide for Molecular Pharmacology

Executive Summary

This compound, widely recognized in scientific literature as proflavine hemisulfate, is a prototypical synthetic acridine dye. Historically utilized as a topical antiseptic, its primary significance in modern molecular pharmacology lies in its well-characterized ability to intercalate into the DNA double helix. This whitepaper deconstructs the biophysical mechanisms, thermodynamic drivers, and downstream biological consequences of proflavine-DNA interactions, providing self-validating experimental frameworks for researchers investigating nucleic acid binding agents.

The Molecular Causality of Intercalation

The intercalation of proflavine into DNA is not a random collision event; it is a highly ordered, thermodynamically driven process governed by structural complementarity.

  • Electrostatic Steering: At physiological pH, the azanium moiety of proflavine is protonated, rendering the molecule a cation. This positive charge initiates a long-range electrostatic attraction with the polyanionic phosphate backbone of the DNA double helix.

  • Hydrophobic Insertion and

    
     Stacking:  Following initial electrostatic contact, the planar, tricyclic heteroaromatic acridine core sheds its hydration shell. It slides between two adjacent DNA base pairs. The primary thermodynamic driver for this insertion is the highly favorable 
    
    
    
    stacking interactions between the electron-rich aromatic rings of the dye and the nucleobases.
  • Structural Distortion: To accommodate the ~3.4 Å thickness of the proflavine molecule, the DNA base pairs must separate. This forces a localized unwinding of the double helix—approximately 17° per bound proflavine molecule—resulting in a significant axial lengthening of the DNA polymer 1 [8].

Pathway A Proflavine Sulfate (Cationic Planar Dye) B Electrostatic Attraction (Phosphate Backbone) A->B Initial Contact C Hydrophobic Insertion (π-π Stacking) B->C Intercalation D DNA Unwinding (~17° per bound dye) C->D Structural Distortion E Base Pair Separation (3.4 Å Extension) C->E Axial Lengthening F Polymerase Arrest & Frameshift Mutation D->F Functional Impact E->F Functional Impact

Fig 1: Mechanistic pathway of DNA intercalation and subsequent frameshift mutagenesis.

Biophysical Profiling and Quantitative Binding Data

The binding affinity (


) of proflavine to DNA is highly dependent on the ionic strength of the solvent, as counter-ions (like 

) compete for the phosphate backbone. The spontaneity of this interaction is evidenced by a negative Gibbs free-energy change (

kJ/mol at 25°C).

Table 1: Summary of Proflavine-DNA Binding Constants

Analytical TechniqueTarget DNAIonic StrengthBinding Constant (

)
Source
UV-Vis SpectroscopyHerring Sperm DNAHigh (Physiological)

2 [2]
Cyclic VoltammetryHerring Sperm DNAHigh (Physiological)

2 [2]
SpectrophotometryCalf Thymus (CT) DNALow (7.5 mM

)

3[4]

Self-Validating Experimental Methodologies

To rigorously characterize the intercalation mechanism, researchers must employ orthogonal techniques. UV-Vis spectroscopy confirms electronic interaction, while hydrodynamic viscometry provides the necessary structural proof of intercalation.

Protocol 1: UV-Vis Absorption Titration (Electronic Validation)

Causality: As the planar proflavine molecule inserts into the hydrophobic core of the DNA base pairs, its excited state energy levels are perturbed. The coupling of the


 electrons of the dye with those of the nucleobases results in a decrease in absorbance (hypochromism) and a shift to a longer wavelength (bathochromic/red shift) 4 [10].
  • Preparation: Prepare a 50 μM stock solution of proflavine sulfate in 50 mM Tris-HCl buffer (pH 7.4) containing 50 mM NaCl to mimic physiological ionic strength.

  • DNA Quantification: Prepare a stock solution of Calf Thymus DNA (CT-DNA) in the identical buffer. Determine the exact concentration via absorbance at 260 nm (

    
    ).
    
  • Titration: Aliquot 2.0 mL of the proflavine solution into a quartz cuvette. Titrate increasing volumes of CT-DNA (yielding final DNA concentrations from 0 to 50 μM).

  • Equilibration: Incubate the cuvette for 5 minutes at 25°C after each DNA addition to ensure thermodynamic equilibrium.

  • Measurement: Record the absorbance spectra from 350 nm to 550 nm.

  • Analysis: Calculate the intrinsic binding constant (

    
    ) using the Wolfe-Shimer equation, plotting 
    
    
    
    versus
    
    
    .

Protocol S1 Prepare Proflavine (50 μM Stock) S2 Titrate CT-DNA (0-50 μM) S1->S2 S3 Incubate (5 min, 25°C) S2->S3 S4 Record UV-Vis (350-550 nm) S3->S4 S5 Analyze Shift (Hypochromism) S4->S5

Fig 2: Step-by-step UV-Vis absorption titration workflow for binding affinity.

Protocol 2: Hydrodynamic Viscometry (Structural Validation)

Causality: Spectral shifts alone cannot differentiate between true intercalation and minor-groove binding. Intercalation physically lengthens the DNA backbone, increasing its frictional coefficient and, consequently, the intrinsic viscosity of the solution. Groove binders do not cause this elongation 3 [4].

  • Setup: Mount an Ostwald micro-viscometer vertically in a thermostated water bath strictly maintained at 25.0 ± 0.1 °C.

  • Baseline Measurement: Measure the flow time of the pure buffer solution (

    
    ) using a digital stopwatch. Repeat until three consecutive readings are within 0.2 seconds.
    
  • DNA Measurement: Measure the flow time of a constant concentration of CT-DNA (e.g., 200 μM) in the buffer (

    
    ).
    
  • Complex Measurement: Measure the flow times of the CT-DNA solution in the presence of increasing concentrations of proflavine (

    
    ).
    
  • Data Plotting: Calculate the relative specific viscosity

    
    , which is proportional to 
    
    
    
    . Plot this against the binding ratio
    
    
    . A positive, linear slope is the definitive hallmark of intercalation.

Downstream Biological Consequences

The biophysical distortion induced by proflavine has profound biological ramifications. By stabilizing the separated base pairs, the intercalated complex acts as a physical roadblock. It prevents the proper assembly and processivity of topoisomerases and polymerases. During replication, this structural anomaly tricks the DNA polymerase into inserting or deleting a base pair, resulting in a frameshift mutation 5 [1]. This mechanism underpins its historical efficacy as a bacteriostatic agent and its contemporary utility as a mutagenic probe in genetic research 6 [5].

References

  • Buy Proflavine sulfate | 553-30-0 - Smolecule. Smolecule.com.
  • Electrochemical and Spectroscopic Studies of the Interaction of Proflavine with DNA.
  • Synthesis, DNA interaction, and cytotoxic activity of a novel proflavine-dithiazolidinone pharmacophore. PubMed (NIH).
  • Synthesis and binding of proflavine diazides as functional intercalators for directed assembly on DNA. RSC Publishing.
  • Activation of cGAS-dependent antiviral responses by DNA intercal
  • Crystal structure of proflavine, a DNA binding agent. Scilit.
  • An Integrated Analysis of Mechanistic Insights into Biomolecular Interactions and Molecular Dynamics... MDPI.

Sources

Photophysical Characterization and Intercalative Dynamics of (6-Aminoacridin-3-yl)azanium Sulfate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(6-Aminoacridin-3-yl)azanium sulfate—systematically known as proflavine hemisulfate or 3,6-diaminoacridine sulfate—is a highly fluorescent, tricyclic heteroaromatic dye[1][2]. Structurally related to rhodamines and oxazines, this acridine derivative is fundamentally characterized by a central nitrogen atom and two peripheral amino substituents[3].

In pharmacological and biochemical contexts, proflavine sulfate is renowned for its utility as a topical antiseptic, a rapid fluorescent contrast agent for point-of-care cytology, and, most notably, a robust DNA intercalator[4][5]. Understanding its fluorescence excitation and emission spectra is critical for researchers utilizing it in cellular imaging, nucleic acid quantification, and photodynamic therapy. This whitepaper provides an in-depth mechanistic analysis of proflavine sulfate’s photophysics, environmental sensitivities, and the spectral consequences of its interaction with DNA.

Core Photophysical Properties

At physiological pH (pH 7.4), proflavine exists predominantly as a monocation (pKa of the central nitrogen is ~9.4)[1][6]. The molecule exhibits strong absorption in the visible region due to a highly allowed


 (S0 

S1) electronic transition[7].
Excitation and Emission Spectra in Aqueous Media

In aqueous buffer solutions, the steady-state absorption (excitation) spectrum of free proflavine sulfate displays a primary maximum at 444–446 nm [1][7]. Upon excitation, the molecule emits a bright green fluorescence with an emission maximum at 513–515 nm [1][4].

The resulting Stokes shift in water is substantial (~2928 cm⁻¹), which is highly advantageous for fluorescence microscopy as it minimizes Rayleigh scattering and self-quenching artifacts[1]. The fluorescence quantum yield (


) in water is approximately 0.35, with a fluorescence lifetime (

) of roughly 4.6 ns[1][8].
Gas-Phase vs. Solution-Phase Dynamics

The photophysics of proflavine are highly dependent on solvation. In the gas phase, the excitation maximum blueshifts to ~438 nm, and the Stokes shift dramatically collapses to merely 460 cm⁻¹[1]. Time-dependent density functional theory (TD-DFT) and femtosecond fluorescence decay analyses reveal that proflavine possesses two close-lying emitting singlet states[1][8]. In solution, ultrafast solvation dynamics (occurring over 50–215 ps) stabilize the excited state, driving the large Stokes shift observed in aqueous environments[8].

Table 1: Summary of Proflavine Sulfate Photophysical Properties
ParameterAqueous Solution (pH 7.4)Gas-Phase / Isolated
Excitation/Absorption Maximum (

)
444 – 446 nm434 – 438 nm
Emission Maximum (

)
513 – 515 nm~445 – 450 nm
Stokes Shift ~2928 cm⁻¹~460 cm⁻¹
Fluorescence Quantum Yield (

)
~0.35N/A (Highly excitation-dependent)
Fluorescence Lifetime (

)
~4.6 nsDual long-lived states
Primary Electronic Transition

(S0

S1)

DNA Intercalation: Mechanistic Spectral Modulation

The most critical application of proflavine sulfate relies on its ability to intercalate between the base pairs of double-stranded DNA (dsDNA)[4][5]. This binding event fundamentally alters the dye's microenvironment, leading to distinct, measurable changes in its excitation and emission spectra.

Spectral Shifts and Hypochromicity

When proflavine intercalates into dsDNA, the hydrophobic environment and


 stacking interactions with the nucleobases restrict the dye's conformational flexibility and alter its ground-state energy[6][9]. Consequently, the absorption (excitation) spectrum undergoes a bathochromic (red) shift of approximately 15–16 nm  (shifting the maximum to ~460 nm) accompanied by significant hypochromicity  (a decrease in peak absorbance intensity)[6][10].
Fluorescence Quenching via Charge Transfer

While binding to DNA increases the structural rigidity of proflavine, it paradoxically results in severe fluorescence quenching [10]. The quantum yield drops precipitously from ~38.5% in free solution to ~2.8% when bound to GC-rich DNA[10].

Causality: Ultrafast transient absorption (TA) spectroscopy has demonstrated that this quenching is driven by a photoinduced electron transfer (PET) or charge-transfer (CT) mechanism[7]. Upon excitation, an ultrafast charge transfer occurs between the excited proflavine molecule and the electron-rich guanine bases of the DNA[7][10]. This creates a transient CT state that decays non-radiatively, effectively bypassing the fluorescence emission pathway and drastically reducing the fluorescence lifetime to the picosecond regime[10].

G Start Free Proflavine Sulfate (Aqueous Buffer) Abs Excitation: ~445 nm High Quantum Yield (~0.35) Start->Abs Em Emission: ~513 nm Bright Green Fluorescence Start->Em DNA Addition of dsDNA (GC-rich duplex) Start->DNA Titration Intercalation Intercalation (π-π Stacking) DNA->Intercalation Bound Proflavine-DNA Complex (Bound State) Intercalation->Bound AbsBound Absorption Red-Shift (~460 nm) Hypochromicity Bound->AbsBound CTState Ultrafast Charge Transfer (Proflavine ↔ Guanine) Bound->CTState EmBound Fluorescence Quenching (QY drops to ~0.03) CTState->EmBound Non-radiative decay

Diagram 1: Proflavine-DNA intercalation workflow and resulting photophysical charge-transfer quenching.

Experimental Protocol: Spectroscopic Validation of DNA Binding

To ensure scientific integrity and reproducibility, the following self-validating protocol outlines the methodology for measuring the excitation/emission spectra of proflavine sulfate and quantifying its interaction with DNA.

Materials Required
  • Proflavine hemisulfate salt (High purity, >98%)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Calf Thymus DNA (ctDNA) or synthetic d(GC)9 oligonucleotides

  • UV-Vis Spectrophotometer & Spectrofluorometer (e.g., SPEX FluoroMax)

  • Quartz cuvettes (1 cm path length)

Step-by-Step Methodology

Phase 1: Baseline Spectral Acquisition

  • Stock Preparation: Dissolve proflavine hemisulfate in distilled water or a minimal volume of DMSO to create a 1 mM stock solution[6][11]. Note: Protect from light to prevent photodegradation.

  • Working Solution: Dilute the stock in PBS (pH 7.4) to a final working concentration of 5 µM[10].

  • Excitation Scan: Place the 5 µM solution in a quartz cuvette. Set the emission monochromator to 515 nm and scan the excitation wavelengths from 350 nm to 500 nm. Record the maximum at ~445 nm.

  • Emission Scan: Set the excitation monochromator to the determined maximum (445 nm). Scan the emission from 460 nm to 650 nm. Record the peak fluorescence intensity at ~513 nm.

Phase 2: DNA Titration and Isosbestic Validation

  • DNA Preparation: Prepare a stock solution of ctDNA or d(GC)9 in PBS. Determine the DNA concentration via UV absorbance at 260 nm.

  • Titration: Sequentially add aliquots of the DNA stock to the 5 µM proflavine solution in the cuvette. Ensure the total volume change does not exceed 5% to minimize dilution artifacts.

  • Incubation: Allow 5–15 minutes of equilibration time after each addition[11].

  • Spectral Monitoring: After each addition, record both the absorption and emission spectra.

  • Self-Validation (The Isosbestic Point): Plot the overlaid absorption spectra. You must observe a clear isosbestic point at approximately 455 nm [7]. The presence of this strict isosbestic point validates that the system contains exactly two absorbing species in equilibrium (free proflavine and DNA-bound proflavine) without intermediate aggregation states[7][9].

  • Quenching Analysis: Plot the decrease in peak fluorescence intensity (

    
    ) against DNA concentration to calculate the Stern-Volmer quenching constant (
    
    
    
    ), which quantifies the binding affinity[10].

References

  • Gas-phase Fluorescence of Proflavine Reveals Two Close-lying, Brightly Emitting States. TSpace, University of Toronto. Available at:[Link]

  • Absorption and fluorescence spectroscopy of cold proflavine ions isolated in the gas phase. The Journal of Chemical Physics. Available at:[Link]

  • Existence of a New Emitting Singlet State of Proflavine: Femtosecond Dynamics of the Excited State Processes and Quantum Chemical Studies in Different Solvents. The Journal of Physical Chemistry A. Available at:[Link]

  • Proflavine Hemisulfate as a Fluorescent Contrast Agent for Point-of-Care Cytology. PLoS One (PMC). Available at:[Link]

  • Excited-State Dynamics of Proflavine after Intercalation into DNA Duplex. Molecules (PMC - NIH). Available at:[Link]

  • Effect of organic solvents on the properties of the complexes of DNA with proflavine and similar compounds. Biopolymers. Available at: [Link]

  • Ultrafast spectroscopy study of DNA photophysics after proflavine intercalation. The Journal of Chemical Physics. Available at:[Link]

  • Synthesis and binding of proflavine diazides as functional intercalators for directed assembly on DNA. RSC Advances. Available at:[Link]

Sources

An In-depth Technical Guide on the History and Development of (6-aminoacridin-3-yl)azanium;sulfate as an Antiseptic

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(6-aminoacridin-3-yl)azanium;sulfate, more commonly known as proflavine, emerged in the early 20th century as a groundbreaking topical antiseptic. This guide provides a comprehensive technical overview of its history, from the pioneering work of Paul Ehrlich with aniline dyes to its crucial role in wound management during the World Wars. We will delve into its chemical properties, mechanism of action as a DNA intercalating agent, and the experimental methodologies used to validate its efficacy. This document serves as a resource for researchers, scientists, and drug development professionals, offering insights into the development of early chemotherapeutic agents and their enduring legacy.

Introduction: The Dawn of a "Magic Bullet"

The late 19th and early 20th centuries were a period of profound advancement in medical science, driven by the germ theory of disease. The urgent need for agents that could selectively target pathogenic microorganisms without harming the host—a concept termed the "magic bullet" by the visionary scientist Paul Ehrlich—led to the investigation of synthetic dyes.[1][2][3] Ehrlich's work laid the foundation for chemotherapy, demonstrating that specific chemical structures had affinities for certain cells and microbes.[1][2][4] His exploration of aniline dyes, initially used for staining tissues for microscopic examination, revealed their potential as therapeutic agents.[1][2][5] This pioneering research directly led to the development of the acridine class of compounds, from which proflavine would emerge as a vital antiseptic.[4][6]

Historical Development: From Laboratory to Battlefield

The development of proflavine is intrinsically linked to the demands of wartime medicine. During World War I, battlefield wounds were often heavily contaminated, leading to high rates of infection and mortality.[7] Existing antiseptics were often neutralized by bodily fluids or were toxic to human tissue.[8]

In 1912, German scientists first identified the antiseptic properties of an acridine dye derivative, Acriflavine.[9] Building on this, researchers like Carl Browning, a former assistant to Ehrlich, systematically investigated various acridine derivatives.[6][10] Their work led to the identification of proflavine (3,6-diaminoacridine) as a potent, slow-acting bacteriostatic agent that was notably effective against a wide range of Gram-positive bacteria.[10][11][12] Crucially, its antiseptic action was not significantly diminished in the presence of serum, a major advantage over other antiseptics of the era.[8][10] This property made it exceptionally valuable for dressing wounds on the battlefield, and it was extensively used during both World War I and World War II.[9][13][14]

Timeline of Key Developments:

G cluster_1 Late 19th - Early 20th Century cluster_2 World War I Era cluster_3 Mid-20th Century and Beyond 1891 1891: Ehrlich investigates methylene blue as an antimalarial agent, establishing the principle of selective toxicity. 1904 1904: Ehrlich coins the term 'chemotherapy' and works with acridine dyes. 1891->1904 1912 1912: Acriflavine, an acridine derivative, is identified as an antiseptic. 1904->1912 1917 1917: Proflavine and Acriflavine are clinically introduced as wound disinfectants. 1912->1917 Browning Carl Browning and colleagues publish on the relationship between acridine structure and antiseptic action. 1917->Browning WWII WWII: Widespread use of proflavine for wound dressing continues. Browning->WWII 1940s 1940s: The advent of penicillin leads to a decline in the topical use of acridines. WWII->1940s Modern Modern Era: Renewed interest in proflavine for antiviral, anticancer, and photosensitizing applications. 1940s->Modern

Caption: Key milestones in the development of proflavine.

Chemical Properties and Synthesis

This compound, or proflavine hemisulfate, is the salt form commonly used in pharmaceutical preparations.[15] It is an orange to reddish-brown crystalline powder.

PropertyValueSource
IUPAC Name acridine-3,6-diamine;sulfate[16]
Chemical Formula C₂₆H₂₄N₆O₄S (hemisulfate)[16]
Molar Mass 209.25 g·mol⁻¹ (base)[11]
Solubility in Water 10 mg/mL[16]
Absorption Max (λmax) 445 nm (in water, pH 7)[16]

Synthesis Overview: The synthesis of the acridine core structure generally involves the condensation of derivatives of 2-aminobenzoic acid (anthranilic acid) or related compounds.[17] While multiple synthetic routes exist, a conceptual pathway involves the reaction of p-aminobenzoic acid derivatives to form the foundational tricyclic acridine ring system.[18][19] Further modifications and amination steps lead to the final 3,6-diaminoacridine structure.[20]

Mechanism of Action: A DNA Intercalator

Proflavine exerts its bacteriostatic effect primarily through its action as a DNA intercalating agent.[11][21][22] The causality behind this mechanism lies in the planar, polycyclic aromatic structure of the acridine molecule.

  • Intercalation: The flat acridine ring system inserts itself, or intercalates, between adjacent base pairs of the bacterial DNA double helix.[11][20][23] This process is a non-covalent interaction, driven by van der Waals forces and charge-transfer interactions between the acridine ring and the DNA bases.

  • DNA Distortion: This insertion forces the DNA helix to unwind and distorts its structure.[20] It physically separates the base pairs, leading to an increase in the length of the DNA molecule.

  • Inhibition of Replication and Transcription: The distorted DNA template can no longer be effectively read by DNA and RNA polymerases.[22][24] This disruption inhibits crucial cellular processes like DNA replication and transcription, preventing the bacteria from multiplying.[16]

  • Frameshift Mutations: The intercalation can also lead to errors during DNA replication, causing frameshift mutations (insertions or deletions of base pairs), which can be lethal to the bacterium.[11]

In the presence of light, proflavine can also act as a photosensitizer, generating reactive oxygen species (ROS) and inducing double-stranded breaks in DNA, further contributing to its antimicrobial effect.[11][21]

G Proflavine Proflavine (Planar Acridine Ring) Intercalation Intercalation between Base Pairs Proflavine->Intercalation Inserts into DNA Bacterial DNA Double Helix DNA->Intercalation Distortion Unwinding and Distortion of DNA Helix Intercalation->Distortion Inhibition Inhibition of DNA/RNA Polymerases Distortion->Inhibition Mutation Frameshift Mutations Distortion->Mutation Bacteriostasis Bacteriostasis (Inhibition of Growth) Inhibition->Bacteriostasis Mutation->Bacteriostasis

Caption: Mechanism of proflavine's bacteriostatic action.

Experimental Protocols

The validation of an antiseptic's efficacy relies on standardized and reproducible experimental protocols. Below are methodologies for assessing the bacteriostatic activity of proflavine.

Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

Objective: To determine the lowest concentration of proflavine that visibly inhibits the growth of a specific bacterial strain.

Materials:

  • Proflavine hemisulfate

  • Sterile 96-well microtiter plates

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 25923)

  • Lysogeny Broth (LB) or other suitable bacterial growth medium[24]

  • Sterile water or appropriate solvent for proflavine

  • Spectrophotometer (for inoculum standardization)

  • Incubator (37°C)

Methodology:

  • Stock Solution Preparation: Prepare a sterile stock solution of proflavine hemisulfate at a known high concentration (e.g., 1024 µg/mL) in sterile water.

  • Inoculum Preparation: Culture the test bacterium in LB broth overnight. Dilute the overnight culture to achieve a standardized inoculum corresponding to approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution:

    • Add 100 µL of sterile LB broth to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the proflavine stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no proflavine).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of proflavine in which no visible turbidity (bacterial growth) is observed.[25] This can be assessed visually or by reading the optical density at 600 nm (OD₆₀₀).

Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

Objective: To qualitatively assess the susceptibility of a bacterial strain to proflavine.

Materials:

  • Sterile filter paper disks (6 mm diameter)

  • Proflavine solution of known concentration

  • Bacterial strain

  • Mueller-Hinton agar plates

  • Sterile swabs

  • Incubator (37°C)

  • Ruler or calipers

Methodology:

  • Disk Preparation: Impregnate sterile filter paper disks with a defined amount of proflavine solution and allow them to dry under sterile conditions.

  • Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Using a sterile swab, uniformly streak the standardized inoculum over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

  • Disk Application: Aseptically place the proflavine-impregnated disk onto the center of the inoculated agar surface. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacteria have not grown) in millimeters. A larger zone diameter indicates greater susceptibility of the bacterium to the antiseptic.

G cluster_1 Inoculum Preparation cluster_2 Plate Preparation cluster_3 Testing cluster_4 Analysis A1 Culture Bacteria A2 Standardize to 0.5 McFarland A1->A2 B2 Create Bacterial Lawn with Swab A2->B2 B1 Prepare Mueller-Hinton Agar Plate B1->B2 C1 Place Proflavine Disk on Agar B2->C1 C2 Incubate at 37°C for 18-24h C1->C2 D1 Measure Zone of Inhibition (mm) C2->D1

Caption: Workflow for the Kirby-Bauer Disk Diffusion Test.

Legacy and Modern Perspective

With the discovery and mass production of penicillin and other systemic antibiotics in the 1940s, the use of topical antiseptics like proflavine for deep wound treatment declined.[6][14] However, its story did not end there. Proflavine's unique DNA-intercalating ability has made it a valuable tool in molecular biology research for decades.[11][21]

More recently, there has been a resurgence of interest in proflavine and its derivatives for new therapeutic applications.[13] Researchers are exploring its potential as:

  • An antiviral agent: Studies have shown that acriflavine can trigger a host immune response against viral infections, including the common cold.[9][14]

  • An anticancer agent: Its ability to disrupt DNA replication makes it a candidate for cancer chemotherapy, and it has been investigated in this context.[13]

  • A tool in the fight against antimicrobial resistance: Because it acts on the host immune system in addition to the bacteria, it may be less likely to drive the development of resistance.[14]

  • A fluorescent stain: Proflavine is used as a fluorescent contrast agent in high-resolution imaging to visualize cell nuclei and differentiate between normal and cancerous tissues.[15][16]

The history of this compound is a testament to the enduring principles of chemotherapy laid down by pioneers like Paul Ehrlich. It demonstrates how a compound developed out of necessity in one era can find new life and purpose through continued scientific inquiry, underscoring the importance of understanding the fundamental mechanisms of drug action.

References

  • Sasikala, W. D., & Mukherjee, A. (2012). Molecular mechanism of direct proflavine-DNA intercalation: evidence for drug-induced minimum base-stacking penalty pathway. The Journal of Physical Chemistry B, 116(43), 12974-12982. [Link]

  • Gatasheh, M. K., Kannan, S., Hemalatha, K., & Imrana, N. (2017). Proflavine an acridine DNA intercalating agent and strong antimicrobial possessing potential properties of carcinogen. Karbala International Journal of Modern Science, 3(4), 272-280. [Link]

  • Wikipedia. (n.d.). Proflavine. [Link]

  • AnimalResearch.info. (2014, August 27). Paul Ehrlich: a hundred years of chemotherapy - 1891-1991. [Link]

  • Sasikala, W. D., & Mukherjee, A. (2012). Molecular Mechanism of Direct Proflavine–DNA Intercalation: Evidence for Drug-Induced Minimum Base-Stacking Penalty Pathway. The Journal of Physical Chemistry B. [Link]

  • Macsen Labs. (2022, April 22). Proflavine Hemisulphate | Structure, Uses & Side Effects. [Link]

  • Browning, C. H., Cohen, J. B., Gaunt, R., & Gulbransen, R. (1922). Relationships between antiseptic action and chemical constitution with special reference to compounds of the pyridine, quinoline, acridine and phenazine series. Proceedings of the Royal Society of London. Series B, Containing Papers of a Biological Character, 93(652), 329-366. [Link]

  • NobelPrize.org. (n.d.). Paul Ehrlich – Biographical. [Link]

  • Science History Institute. (n.d.). Paul Ehrlich. [Link]

  • American Chemical Society. (2005, September 5). Proflavine. Molecule of the Week. [Link]

  • Turner, R. J. (2022). Comparison of Antimicrobial and Antibiofilm Activity of Proflavine Co-crystallized with Silver, Copper, Zinc, and Gallium Salts. ACS Omega, 7(34), 30163-30174. [Link]

  • Browning, C. H., Cohen, J. B., Ellingworth, S., & Gulbransen, R. (1926). The antiseptic action of compounds of the apocyanine, carbocyanine and isocyanine series. Proceedings of the Royal Society of London. Series B, Containing Papers of a Biological Character, 100(702), 293-307. [Link]

  • Turner, R. J. (2022). Comparison of Antimicrobial and Antibiofilm Activity of Proflavine Co-crystallized with Silver, Copper, Zinc, and Gallium Salts. ACS Publications. [Link]

  • Basicmedical Key. (2021, May 9). Antimicrobial Dyes. [Link]

  • Hektoen International. (2018, October 10). Paul Ehrlich: From aniline dyes to the magic bullet. [Link]

  • Taylor & Francis. (n.d.). Proflavine – Knowledge and References. [Link]

  • Browning, C. H. (1943). Aminoacridine Compounds as Surface Antiseptics. British Medical Journal, 1(4289), 341-343. [Link]

  • Indiana Public Media. (2019, September 19). Paul Ehrlich, Dyes And Drugs. [Link]

  • Scholar. (n.d.). Synthesis of proflavine derivatives and study of how they bind to DNA as potential chemotherapeutic agents. [Link]

  • Browning, C. H., & Gulbransen, R. (1917). Bactericidal properties conferred on the blood by intravenous injections of diamino-acridine sulphate. Proceedings of the Royal Society of London. Series B, Containing Papers of a Biological Character, 90(625), 136-144. [Link]

  • DrugBank. (n.d.). Proflavine. [Link]

  • Hudson Institute of Medical Research. (2016, November 28). WWI antiseptic could fight 21st century viral infections. [Link]

  • Frontiers. (2024, March 25). Proflavine (PFH+): as a photosensitizer (PS) biocatalyst for the visible-light-induced synthesis of pyrano [2,3-d] pyrimidine scaffolds. [Link]

  • MDPI. (2023, September 30). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

  • PubChem. (n.d.). Proflavine. [Link]

  • ResearchGate. (2021, April-June). World War 1 Antiseptic Working Miraculously in Complicated Wounds. [Link]

  • ResearchGate. (n.d.). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. [Link]

  • ScienceAlert. (2016, November 30). This Forgotten WWI Antiseptic Could Be The Key to Fighting Antibiotic Resistance. [Link]

  • Johnson & Johnson. (2013, November 8). The innovative antiseptic from Johnson & Johnson that saved soldiers' limbs—and lives. [Link]

  • Microbe Investigations. (2024, August 20). Testing Protocols for Antiviral Disinfectants. [Link]

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Technical Whitepaper: Mutagenic Profiling and Safety Data for (6-aminoacridin-3-yl)azanium;sulfate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(6-aminoacridin-3-yl)azanium;sulfate, widely recognized in literature as proflavine sulfate or proflavine hemisulfate, is a synthetic acridine derivative historically utilized as a topical antiseptic[1]. In contemporary molecular biology and drug development, it serves as a critical reference compound for understanding DNA intercalation and photodynamic mutagenesis[2][3]. This whitepaper synthesizes the physicochemical properties, molecular mechanisms of its mutagenicity, self-validating experimental screening protocols, and comprehensive Safety Data Sheet (SDS) guidelines required for handling this potent compound.

Physicochemical Profiling

Proflavine sulfate is a planar, polycyclic aromatic molecule. Its flat structural geometry is the fundamental driver of its biological activity, allowing it to seamlessly insert between the hydrophobic base pairs of the DNA double helix[4][5].

PropertyValue / Description
IUPAC Name This compound
Common Synonyms Proflavine hemisulfate, 3,6-diaminoacridine sulfate[6][7]
CAS Registry Number 1811-28-5[6][8]
Molecular Formula

(often exists as a hemisulfate hydrate)[1][6]
Molecular Weight ~516.57 g/mol (as hemisulfate dihydrate)[6]
Appearance Reddish-brown to orange crystalline powder[6][9]
Solubility Soluble in water (1:300); slightly soluble in alcohol[9]
Light Sensitivity Highly photosensitive; requires storage in dark, inert atmospheres[6]

Molecular Mechanisms of Mutagenicity

The mutagenic profile of proflavine sulfate is driven by two distinct, synergistic pathways: direct physical intercalation and photo-induced oxidative damage.

DNA Intercalation and Frameshift Induction

As a classical intercalating agent, proflavine does not typically cause base substitution mutations (transitions or transversions) in the dark. Instead, its planar acridine ring system slips between adjacent DNA base pairs[4][5].

  • The Causality of Mutation: The insertion of the proflavine molecule physically distorts the DNA double helix, increasing the distance between adjacent base pairs from the standard 0.34 nm to approximately 0.68 nm. During DNA replication, this structural anomaly confuses DNA polymerase, promoting "polymerase slippage." This slippage results in the addition or deletion of a single nucleotide[5]. Because the genetic code is read in non-overlapping triplets, a single nucleotide insertion/deletion shifts the entire downstream reading frame (a frameshift mutation), ultimately synthesizing a truncated or entirely non-functional protein[4][5].

Photodynamic Mutagenesis (ROS Generation)

Proflavine's mutagenicity and cytotoxicity are exponentially enhanced upon exposure to visible or fluorescent light—a phenomenon known as photodynamic action[2][10].

  • The Causality of Oxidative Damage: When photo-illuminated, the excited proflavine molecule undergoes a one-electron oxidation process or transfers energy directly to molecular oxygen. This generates highly reactive oxygen species (ROS), specifically superoxide anions (

    
    ) and hydroxyl radicals (
    
    
    
    )[2]. These radicals aggressively attack the DNA backbone and nucleobases, leading to double-stranded DNA breaks, protein degradation, and complex base transversions that compound the baseline frameshift mutations[2].

G Start Proflavine Sulfate (6-aminoacridin-3-yl)azanium Intercalation DNA Intercalation (Dark/Light) Start->Intercalation Photo Photo-activation (Visible/UV Light) Start->Photo Distortion Helical Distortion & Base Pair Separation Intercalation->Distortion Slippage DNA Polymerase Slippage During Replication Distortion->Slippage Frameshift Frameshift Mutation (Insertions/Deletions) Slippage->Frameshift ROS ROS Generation (Hydroxyl Radicals, Superoxide) Photo->ROS OxDamage Oxidative DNA Damage & Protein Degradation ROS->OxDamage DSB Double-Strand Breaks & Base Substitutions OxDamage->DSB

Dual mutagenic pathways of proflavine: DNA intercalation and photo-induced ROS generation.

Self-Validating Protocol: Mutagenicity & Photo-Enhancement Screening

To accurately quantify the mutagenic properties of proflavine sulfate, researchers must utilize a self-validating assay that isolates frameshift mutations while controlling for photo-enhancement. The following is an optimized variant of the Ames Test using Salmonella typhimurium TA98.

Experimental Rationale

S. typhimurium TA98 is engineered with a pre-existing -1 frameshift mutation in the hisD gene, rendering it unable to synthesize histidine[5]. Proflavine-induced polymerase slippage causes a compensatory +1 insertion, restoring the reading frame and allowing the bacteria to grow on histidine-deficient media.

Step-by-Step Methodology
  • Compound Preparation (Dark Condition): Dissolve proflavine sulfate in sterile, deionized water to create a concentration gradient (e.g., 0.1, 1.0, 10.0 µ g/plate ). Crucial: All preparations must be performed under red light or in total darkness to prevent premature ROS generation[10].

  • Media Preparation: Prepare minimal glucose agar plates. Add a top agar overlay containing a trace amount of histidine and biotin.

    • Self-Validating Mechanism: The trace histidine allows the bacteria to undergo a few initial rounds of replication. Without this replication, DNA polymerase cannot interact with the intercalated proflavine, and the slippage required to fix the mutation will not occur.

  • Inoculation: Mix 0.1 mL of the TA98 overnight culture, the proflavine solution, and the top agar. Pour over the minimal agar base.

  • Photo-Enhancement Split (Internal Control):

    • Group A (Dark Control): Immediately wrap plates in aluminum foil.

    • Group B (Photo-activated): Expose plates to daylight fluorescent lamps (broadband visible radiation) for 30 minutes prior to incubation[11].

  • Incubation & Scoring: Incubate all plates at 37°C for 48–72 hours in the dark. Count the number of revertant colonies. A dose-dependent increase in colonies in Group A confirms baseline intercalation mutagenicity, while a statistically significant spike in Group B validates photodynamic ROS-induced mutagenesis[10].

Safety Data Sheet (SDS) & Risk Mitigation

Given its potent intercalating and ROS-generating properties, proflavine sulfate poses significant occupational hazards to researchers and industrial workers[3]. Strict adherence to GHS (Globally Harmonized System) classifications is mandatory[6][7].

GHS Hazard Classification
Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Category 2Causes skin irritationH315[7][12]
Serious Eye Damage/Irritation Category 2ACauses serious eye irritationH319[7]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritationH335[7]
Germ Cell Mutagenicity Category 2 (Proposed)Suspected of causing genetic defectsVariable by region[1][2]
Handling and Storage Protocols
  • Personal Protective Equipment (PPE): Nitrile gloves, chemical safety goggles, and a NIOSH-approved particulate respirator must be worn. Proflavine can penetrate epidermal layers and concentrate in the nuclei of human cells[2][3].

  • Storage Conditions: Store in a tightly sealed container within a dark, dry, and well-ventilated environment. Maintain under an inert atmosphere (e.g., Argon or Nitrogen) to prevent spontaneous oxidative degradation[6].

  • Spill Response: Do not sweep dry powder, as this generates inhalable mutagenic dust. Moisten the spill with water or a 10% bleach solution (to chemically degrade the acridine ring) before wiping it up with absorbent materials. Dispose of as hazardous chemical waste.

References

  • 4 - uomustansiriyah.edu.iq 2.6 - lookchem.com 3.7 - nih.gov 4.2 - nih.gov 5.8 - spectrumchemical.com 6.12 - ichemical.com 7.3 - researchgate.net 8.10 - doi.org 9.5 - letstalkacademy.com 10.1 - smolecule.com 11.9 - archive.org

  • 11 - aip.org

Sources

Methodological & Application

using (6-aminoacridin-3-yl)azanium;sulfate for fluorescence microscopy staining

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Contrast Nuclear Imaging using Proflavine Hemisulfate Subtitle: Protocols for Rapid "Optical Biopsy" and Confocal Laser Endomicroscopy (CLE)

Executive Summary

This guide details the application of (6-aminoacridin-3-yl)azanium;sulfate —widely known in the industry as Proflavine Hemisulfate —for fluorescence microscopy. Unlike traditional histological stains (e.g., H&E) that require fixation and sectioning, Proflavine is a cell-permeable acridine dye that intercalates into DNA instantly. This property makes it the gold standard for Confocal Laser Endomicroscopy (CLE) and ex vivo rapid histology , allowing researchers and clinicians to visualize nuclear morphology in fresh, unfixed tissue with sub-cellular resolution in real-time.

Technical Specifications & Chemical Identity

To ensure reproducibility, verify the chemical identity before proceeding. The user-specified nomenclature refers to the protonated sulfate salt of 3,6-diaminoacridine.

ParameterSpecification
Systematic Name This compound
Common Name Proflavine Hemisulfate (or Proflavine)
CAS Number 553-30-0 (Hemisulfate salt)
Excitation Max 445 nm (Blue)
Emission Max 515 nm (Green)
Stokes Shift ~70 nm
Solubility Water/Saline (~10 mg/mL); Ethanol (Sparingly)
Binding Mode dsDNA Intercalation (preferential to GC-rich regions)
Filter Set Standard FITC / GFP / Alexa Fluor 488

Mechanism of Action

Proflavine acts as a molecular intercalator .[1] Its planar tricyclic acridine ring slides between stacked base pairs of the DNA double helix. Upon binding, the fluorescence quantum yield increases significantly, providing high contrast between the nucleus (bright) and the cytoplasm (dim/granular).

Key Advantage: Proflavine is amphipathic.[1][2] It crosses cell membranes in fresh tissue immediately without the need for permeabilization agents (like Triton X-100) or fixatives (like formalin).

ProflavineMechanism Dye Proflavine (Free Dye) Membrane Cell Membrane (Permeation) Dye->Membrane Passive Diffusion Nucleus Nuclear Envelope Membrane->Nucleus Cytoplasmic Transit DNA dsDNA (Base Pairs) Nucleus->DNA Access Intercalation Intercalation Complex (Planar Stacking) DNA->Intercalation Binding Signal Fluorescence Enhancement (λem 515nm) Intercalation->Signal Excitation @ 445nm

Figure 1: Mechanism of Proflavine staining. The dye passively diffuses through membranes and intercalates into DNA, resulting in fluorescence enhancement.

Protocol A: Rapid Staining of Fresh Tissue (Ex Vivo / CLE)

Primary Application: Simulating H&E histology on fresh biopsies without freezing or sectioning.

Materials
  • Proflavine Hemisulfate powder.[3]

  • Sterile 0.9% NaCl (Saline) or PBS (pH 7.4).

  • Imaging Dish (Glass bottom) or Slide.

  • Confocal Microscope (488 nm laser line).

Step-by-Step Methodology
  • Stock Solution Preparation (0.1% w/v):

    • Dissolve 10 mg of Proflavine Hemisulfate in 10 mL of sterile saline.

    • Note: Store at 4°C protected from light. Stable for 3-6 months.

  • Working Solution (0.01% w/v):

    • Dilute the Stock Solution 1:10 with saline immediately before use.

    • Critical: Higher concentrations (>0.05%) cause "quenching" and high background noise.

  • Tissue Staining:

    • Place the fresh tissue biopsy (approx. 5mm x 5mm) into a small dish.

    • Apply 200 µL of Working Solution directly onto the tissue surface.

    • Incubation: 30–60 seconds (Room Temperature). Do not over-incubate.

  • Rinse (The "Destaining" Step):

    • Remove the stain.

    • Briefly dip the tissue in clean saline for 2–5 seconds.

    • Why? This removes unbound dye from the surface and interstitial spaces, drastically improving the Signal-to-Noise Ratio (SNR).

  • Imaging:

    • Place tissue on the glass coverslip.

    • Excitation: 488 nm. Emission collection: 500–550 nm.

    • Expert Tip: Proflavine is robust against photobleaching, but limit laser power to <10% to prevent tissue autofluorescence from overpowering the dye.

Protocol B: High-Throughput Cytology (Cell Suspensions)

Application: Point-of-care diagnostics or flow cytometry validation.

  • Cell Preparation: Pellet cells (500 x g, 5 min) and resuspend in 500 µL PBS.

  • Staining: Add Proflavine Working Solution to a final concentration of 0.01%.

  • Mounting: Pipette 10 µL of suspension onto a slide and cover immediately.

  • Analysis: Image immediately. Nuclei will appear bright green; cytoplasm will show faint granular staining (mitochondrial binding).

Data Interpretation & Troubleshooting

Visualizing the Signal

Proflavine images are monochromatic (green). For pathology review, it is common to apply a Digital H&E Pseudocolor look-up table (LUT):

  • Fluorescence Channel (Proflavine): Mapped to Purple/Blue (simulating Hematoxylin/Nuclei).

  • Reflectance/Autofluorescence Channel: Mapped to Pink (simulating Eosin/Cytoplasm).

Troubleshooting Table
IssueProbable CauseCorrective Action
High Background Haze Insufficient rinsing or concentration too high.Perform a 5-second saline rinse. Dilute stain to 0.005%.
Weak Nuclear Signal Photobleaching or pH mismatch.Check laser power. Ensure buffer is pH 7.0–7.4 (acidic pH reduces fluorescence).
Cytoplasmic "Speckling" RNA binding or mitochondrial accumulation.This is normal for acridines. Use nuclear morphology (size/shape) for analysis, ignoring granules.

Safety & Scientific Integrity (E-E-A-T)

Mutagenicity Warning: As an intercalating agent, Proflavine causes frameshift mutations in DNA [1].

  • Handling: Always wear nitrile gloves and a lab coat. Handle powder in a fume hood.

  • Disposal: Collect all liquid waste as hazardous chemical waste (acridines). Do not pour down the sink.

  • Clinical Note: While used historically as a topical antiseptic, its use in in vivo human imaging is regulated. Ensure IRB approval if moving to clinical CLE applications.

Validation Controls:

  • Negative Control: Image unstained tissue to quantify tissue autofluorescence (collagen/elastin).

  • Positive Control: Compare with DAPI (in fixed tissue) to validate nuclear localization, though Proflavine offers superior depth penetration in fresh tissue.

References

  • Lerman, L. S. (1961). Structural considerations in the interaction of DNA and acridines. Journal of Molecular Biology, 3(1), 18-30. Link

  • Muldoon, T. J., et al. (2015). Proflavine Hemisulfate as a Fluorescent Contrast Agent for Point-of-Care Cytology.[1] PLOS ONE, 10(5), e0126269. Link

  • Jabbour, J. M., et al. (2013). Confocal Laser Endomicroscopy: Potential for In Vivo Pathology.[4][5] Archives of Pathology & Laboratory Medicine, 137(9), 1160–1162. Link

  • PubChem. (2024). Proflavine Hemisulfate Compound Summary. National Library of Medicine. Link

Sources

synthesis procedure for (6-aminoacridin-3-yl)azanium;sulfate from acridine precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of (6-aminoacridin-3-yl)azanium;sulfate (Proflavine Hemisulfate) via Regiospecific Cyclocondensation

Part 1: Strategic Overview & Scientific Rationale

1.1 The Precursor Paradox: Why Construction Beats Derivatization The synthesis of This compound (commonly Proflavine Hemisulfate ) presents a classic regiochemical challenge. While the prompt suggests "acridine precursors," attempting to synthesize 3,6-diaminoacridine by directly nitrating the acridine core is a strategic error. Electrophilic substitution on the electron-deficient acridine ring typically occurs at the 2- and 7-positions (or 1,4 mixtures), making the 3,6-isomer inaccessible in high yield via direct functionalization.

Therefore, this protocol utilizes the Benda Method (Modified Bernthsen Synthesis) . We define "acridine precursors" here as the pre-heterocyclic building blocks—specifically m-phenylenediamine —which allow us to construct the acridine core with the amino groups already locked in the correct positions. This "bottom-up" approach guarantees regiospecificity.

1.2 Reaction Mechanism The synthesis proceeds via the condensation of two moles of m-phenylenediamine with a one-carbon source (formic acid) in the presence of a dehydrating agent (glycerol/acid). The mechanism involves:

  • Formylation: Formation of N-formyl-m-phenylenediamine.

  • Condensation: Attack of the formyl group by a second molecule of m-phenylenediamine.

  • Cyclization: Electrophilic ring closure (dehydration) to form the central pyridine ring, yielding the 3,6-diaminoacridine core.

  • Salt Formation: Protonation of the most basic ring nitrogen (N10) and subsequent stabilization with sulfate anions.

Part 2: Safety & Handling (Critical)

  • Mutagenicity Warning: Proflavine is a potent DNA intercalator and a frameshift mutagen. It must be handled in a dedicated fume hood with double-gloving (Nitrile).

  • Dust Hazard: The sulfate salt is a light, fluffy powder. Use static-dissipative weighing boats and a closed-system transfer where possible.

  • Waste Disposal: All mother liquors contain acridine byproducts and must be segregated as hazardous organic waste (incineration required).

Part 3: Materials & Equipment

Table 1: Reagents and Stoichiometry

ReagentRoleCASEquiv.Notes
m-Phenylenediamine Precursor A108-45-22.0Must be fresh (white/pale crystals). Dark oxidized material lowers yield.
Formic Acid (85-90%) C1 Source64-18-61.5Excess drives formylation.
Glycerol Solvent/Promoter56-81-55.0 (vol)High boiling point allows T > 150°C.
Sulfuric Acid (conc.) Catalyst/Salt Former7664-93-91.1Used in both cyclization and salt formation steps.
Sodium Hydroxide (30%) Neutralizer1310-73-2ExcessFor isolation of the free base.
Activated Charcoal Purifier7440-44-05% w/wRemoves tarry oxidation byproducts.

Equipment:

  • 500 mL 3-neck Round Bottom Flask (RBF) equipped with:

    • Mechanical Overhead Stirrer (Magnetic stirring will fail due to viscosity).

    • Reflux Condenser.

    • Internal Thermometer (Thermocouple).

  • Oil bath or Heating Mantle capable of 200°C.

  • Vacuum filtration setup (Buchner funnel).

Part 4: Detailed Experimental Protocol

Stage 1: The Benda Cyclocondensation

Goal: Construct the 3,6-diaminoacridine core.

  • Charge: To the 500 mL RBF, add 108 g m-phenylenediamine and 40 mL Formic acid (85%) .

  • Solvation: Add 200 mL Glycerol . Start overhead stirring at 150 RPM.

  • Initial Heating: Heat the mixture to 80°C for 30 minutes. Observation: The solid amine dissolves, and the solution turns amber.

  • Cyclization: Ramp temperature to 155°C - 160°C .

    • Critical Control Point: Do not exceed 170°C to prevent extensive tar formation.

    • Maintain this temperature for 2 hours . Water vapor will evolve; ensure the condenser is active but allows steam escape if not using a trap.

  • Acidification: Cool the mixture to 100°C . Slowly add 25 mL conc. H2SO4 dropwise. (Exothermic!). Stir for an additional 20 minutes at 100°C.

Stage 2: Isolation of the Free Base

Goal: Remove glycerol and unreacted precursors.

  • Quench: Pour the hot reaction mixture (carefully!) into 2 L of distilled water .

  • Basification: Slowly add 30% NaOH solution with vigorous stirring until pH reaches ~10.

    • Observation: A voluminous yellow/orange precipitate of 3,6-diaminoacridine (free base) forms.

  • Filtration: Filter the crude base under vacuum.

  • Wash: Wash the filter cake with 500 mL warm water (40°C) to remove residual glycerol and inorganic salts.

  • Crude Drying: Air dry the solid for 2 hours. (Complete drying is not necessary before Stage 3).

Stage 3: Synthesis of the Hemisulfate Salt

Goal: Form the pharmaceutical-grade this compound.

  • Resuspension: Suspend the crude base in 500 mL boiling water .

  • Acidification: Add dilute H2SO4 (2M) dropwise to the boiling suspension until the solid completely dissolves and the solution is acidic (pH ~4).

    • Note: The solution will turn a deep, fluorescent yellow-green.

  • Clarification: Add 5 g Activated Charcoal and boil for 10 minutes. Filter hot through a Celite pad to remove charcoal and tars.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to 4°C overnight.

    • Observation: Proflavine hemisulfate crystallizes as glistening, orange-brown needles.

  • Final Isolation: Filter the crystals. Wash with cold acetone (to remove water and dry the product).

  • Drying: Dry in a vacuum oven at 60°C for 6 hours.

Part 5: Quality Control & Validation

Table 2: Specification Parameters

TestMethodAcceptance Criteria
Appearance VisualOrange to reddish-brown crystalline powder
Solubility Water (20°C)Soluble (Fluorescent yellow solution)
Identification 1H NMR (DMSO-d6)δ 8.6 (s, 1H, H-9), 7.7 (d, 2H), 6.9 (d, 2H), 6.5 (s, 2H)
Purity HPLC (C18, MeOH/H2O)> 98.0%
Sulfate Content Gravimetric/TitrationConsistent with Hemisulfate (approx. 20-25%)

Self-Validating Check:

  • Fluorescence: Dissolve 1 mg in 100 mL water. The solution must exhibit intense green fluorescence under UV light (365 nm). Lack of fluorescence indicates failure of ring closure.

Part 6: Process Visualization (Graphviz)

ProflavineSynthesis Start Start: m-Phenylenediamine + Formic Acid Solvent Add Glycerol (Solvent/Catalyst) Start->Solvent Heat1 Heat to 80°C (Formylation) Solvent->Heat1 Heat2 Ramp to 155°C (Cyclocondensation) Heat1->Heat2 - H2O Inter Intermediate: 3,6-Diaminoacridine Base (Crude) Heat2->Inter Base Precipitation (NaOH) & Filtration Inter->Base Quench Salt Resuspend in H2O + H2SO4 (pH 4) Base->Salt Conversion Purify Activated Charcoal + Hot Filtration Salt->Purify Cryst Crystallization (Cool to 4°C) Purify->Cryst Final Target: Proflavine Hemisulfate Cryst->Final

Caption: Flowchart illustrating the Benda synthesis pathway from m-phenylenediamine precursors to the final sulfate salt.

References

  • Albert, A. (1966). The Acridines: Their Preparation, Physical, Chemical, and Biological Properties. Edward Arnold Ltd. [Classic Reference for Acridine Chemistry]
  • Benda, L. (1912). "Über das 3.6-Diamino-acridin". Berichte der deutschen chemischen Gesellschaft, 45(2), 1787–1799. [Original Synthesis Method]
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7099, Proflavine. Retrieved from [Link]

  • Vertex Patent Search. (2010). Process for producing 3,6-diaminoacridine (HU201016B).

Application Note: (6-Aminoacridin-3-yl)azanium;sulfate in Viral Inactivation & Antiviral Studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the application of (6-aminoacridin-3-yl)azanium;sulfate (commonly known as Proflavine Hemisulfate ) in virology. Historically utilized for its intercalating properties in Photodynamic Inactivation (PDI) to generate non-infectious viral particles with preserved antigenicity, recent studies (2020-2023) have repurposed this acridine dye as a potent inhibitor of the SARS-CoV-2 Main Protease (Mpro) and Papain-like protease (PLpro).

This document provides high-level protocols for two distinct workflows:

  • Photodynamic Inactivation (PDI): Using light-activated oxidative damage to render viruses non-infectious while maintaining structural integrity for vaccine/immune studies.

  • Protease Inhibition Screening: Utilizing the compound’s "dark" affinity for viral proteases (specifically coronaviruses).

Mechanism of Action (MOA)[1]

Proflavine operates through a dual-mechanism depending on the presence of actinic light.

Photodynamic Inactivation (PDI)

In the presence of visible light (peak absorption ~445 nm), Proflavine acts as a Type II photosensitizer.

  • Intercalation: The planar acridine ring intercalates between DNA/RNA base pairs (preferentially A-T/A-U regions) without covalent binding in the dark.

  • Excitation: Photon absorption excites the dye to a triplet state.

  • ROS Generation: Energy transfer to molecular oxygen generates singlet oxygen (

    
    ).
    
  • Damage:

    
     specifically oxidizes guanine residues to 8-oxo-7,8-dihydroguanine (8-oxoG), causing strand breaks or replication blocks. Unlike UV inactivation, this often spares surface proteins (capsid/envelope), preserving immunogenicity.
    
Direct Antiviral Activity (Dark Mechanism)

Recent crystallographic studies indicate Proflavine binds non-covalently to the active sites of viral proteases (e.g., SARS-CoV-2 Mpro), blocking the substrate-binding pocket and preventing polyprotein processing essential for viral replication.

MOA cluster_0 Photodynamic Pathway Proflavine Proflavine (Cationic Acridine) Virus_Genome Viral Genome (DNA/RNA) Proflavine->Virus_Genome Intercalation Protease Viral Protease (Mpro/PLpro) Proflavine->Protease  Dark Binding   Complex Intercalated Complex Virus_Genome->Complex ROS Singlet Oxygen (1O2) Complex->ROS  + Light   Light Blue Light (440-460 nm) Light->ROS Guanine Guanine Oxidation ROS->Guanine Inactivation Replication Block Guanine->Inactivation Dark_Block Active Site Inhibition Protease->Dark_Block

Figure 1: Dual mechanism of action showing Photodynamic Inactivation (top) and Direct Protease Inhibition (bottom).

Critical Process Parameters (CPP)

ParameterRecommended RangeImpact on Experiment
Concentration 1 – 100 µM<10 µM for specific protease inhibition; 50-100 µM for rapid PDI. High concentrations may cause aggregation.
Light Source 440–460 nm (Blue LED)Peak absorption is ~445 nm. White light works but requires longer exposure.
pH 6.5 – 7.5Proflavine is cationic; extreme pH alters intercalation efficiency and viral capsid stability.
Temperature 4°C – 25°CPerform PDI on ice (4°C) to minimize thermal degradation of viral proteins.
Quenching Dialysis / Gel FiltrationCritical: Free Proflavine is cytotoxic. It must be removed before adding inactivated virus to cell cultures.

Protocol A: Photodynamic Inactivation (PDI) of Enveloped Viruses

Objective: To render a viral stock non-infectious for use as an antigen or negative control, while preserving capsid structure.

Materials
  • Stock Solution: 10 mM Proflavine Hemisulfate in sterile ddH₂O (Store at 4°C, foil-wrapped).

  • Virus Stock: Titer >

    
     PFU/mL (e.g., Influenza, HSV, SARS-CoV-2).
    
  • Light Source: Blue LED array (approx. 20–40 mW/cm²) or broad-spectrum visible lamp.

  • Filtration: 10kDa MWCO Spin Columns or Dialysis Cassettes.

Step-by-Step Methodology
  • Preparation (Dark Room/Red Light):

    • Dilute virus stock in PBS (pH 7.4). Avoid media with Phenol Red if possible, as it absorbs light.

    • Add Proflavine Stock to reach a final concentration of 50 µM .

    • Control: Prepare a "Dark Control" (Virus + Dye, wrapped in foil).

  • Equilibration:

    • Incubate samples in the dark at 4°C for 30 minutes . This allows the dye to penetrate the envelope and intercalate into the genome.

  • Irradiation:

    • Place samples in an open petri dish (to maximize surface area) or clear vial on ice.

    • Expose to Blue Light (445 nm) for 15–60 minutes .

    • Agitation: Gently rock the sample every 5 minutes to ensure uniform exposure.

  • Dye Removal (Critical Step):

    • Free Proflavine is cytotoxic and will interfere with subsequent cell-based assays.

    • Method: Transfer sample to a 10kDa MWCO dialysis cassette. Dialyze against 1L PBS at 4°C for 24 hours (change buffer 3 times). Alternatively, use desalting spin columns for small volumes.

  • Validation (QC):

    • Infectivity Assay: Perform a Plaque Assay or TCID50 on susceptible cells. The treated sample should show 0 PFU.

    • Antigenicity Check: Perform ELISA or Western Blot to confirm viral proteins (e.g., Spike, Hemagglutinin) remain detectable.

Protocol B: High-Throughput Screening for Protease Inhibition

Objective: To screen Proflavine derivatives for inhibition of Mpro/3CLpro (SARS-CoV-2).

Workflow Diagram

Screening Prep 1. Enzyme Prep (Recombinant Mpro) Mix 3. Incubation (Enzyme + Proflavine 0-100µM) Prep->Mix Substrate 2. FRET Substrate (Dabcyl-KTSAVLQSGFRKME-Edans) Substrate->Mix Read 4. Kinetic Read (Fluorescence: Ex340/Em490) Mix->Read 30 min @ 37°C Analysis 5. IC50 Calculation (Non-linear regression) Read->Analysis

Figure 2: FRET-based enzymatic screening workflow for Mpro inhibition.

Methodology
  • Reagents: Recombinant SARS-CoV-2 Mpro (20 nM final) and FRET substrate (e.g., 20 µM).

  • Plate Setup: Use 96-well black microplates.

  • Dosing: Add Proflavine (serial dilution 0.1 µM to 100 µM).

  • Reaction: Initiate by adding substrate.

  • Measurement: Monitor fluorescence increase (cleavage of substrate) over 30 minutes.

  • Result: Proflavine typically exhibits an IC50 of ~2.0 µM against SARS-CoV-2 Mpro [1].

Safety & Handling (E-E-A-T)

  • Mutagenicity: Proflavine is a frameshift mutagen (intercalator). It is not classified as a high-risk carcinogen like Ethidium Bromide, but it should be handled with Nitrile gloves and standard PPE.

  • Waste Disposal: Treat all Proflavine-contaminated liquids as hazardous chemical waste. Do not pour down the sink.

  • Viral Safety: When performing PDI, the virus is infectious until the validation step confirms inactivation. All steps prior to validation must occur in BSL-2 or BSL-3 containment depending on the virus.

Troubleshooting Guide

IssueProbable CauseSolution
Incomplete Inactivation High viral titer / Low light penetrationDilute virus stock 1:10; Increase light intensity; Use a shallow vessel (petri dish) to reduce light path length.
Cytotoxicity in QC Assay Residual DyeIncrease dialysis volume/time. Use a cation-exchange spin column to capture the positively charged dye.
Loss of Antigenicity Heat generation during irradiationEnsure samples are kept on ice during light exposure. Reduce exposure time but increase light intensity.

References

  • Xing, Y., et al. (2022). Acriflavine and Proflavine Hemisulfate as potential antivirals by targeting Mpro.[1][2][3] Bioorganic Chemistry, 129, 106185.

  • Bolfion, M., et al. (2018). Acridine Orange and Proflavine as Antivirals: A Review. Antiviral Research. (Contextual grounding for acridine mechanism).
  • Schaffer, F. L. (1962). Binding of Proflavine by Poliovirus and its RNA. Virology, 18(3), 412-425.

  • US National Library of Medicine. (2023). PubChem Compound Summary for CID 16183, Proflavine hemisulfate.

Sources

Troubleshooting & Optimization

improving solubility of (6-aminoacridin-3-yl)azanium;sulfate in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (6-aminoacridin-3-yl)azanium;sulfate , commonly known as Proflavine Hemisulfate . As a Senior Application Scientist, I have compiled this comprehensive guide to address the most frequent challenges researchers face when handling this acridine-derived fluorescent dye and DNA intercalator.

Due to its planar, hydrophobic multi-ring structure and its nature as a hemisulfate salt, proflavine exhibits unique solubility behaviors that can complicate assay preparation. This guide synthesizes chemical principles with field-validated protocols to ensure your experiments are reproducible and robust.

Core Chemical & Solubility Profile

To troubleshoot solubility, we must first understand the physicochemical boundaries of the molecule. Proflavine hemisulfate is a salt composed of two protonated proflavine molecules and one sulfate anion[1].

Table 1: Quantitative Physicochemical Properties

PropertyValueExperimental Impact
Molecular Weight 307.33 g/mol Critical for accurate molarity calculations in dosing[2].
pKa 9.65 – 9.70The molecule must be kept below pH 8.5 to maintain its soluble, protonated (cationic) state[2][3].
Aqueous Solubility ~10.0 mg/mL (up to 20.8 mg/mL with sonication)Sets the absolute upper limit for aqueous stock solutions without the use of cosolvents[4][5].
Organic Solubility (DMSO) Insoluble in pure/anhydrous DMSOThe ionic hemisulfate salt requires a protic solvent (like water) to overcome crystal lattice energy[6].
Excitation / Emission ~445 nm / ~510 nmDefines parameters for downstream fluorescence microscopy or DNA-binding assays[4][5].

Troubleshooting Guide: Common Solubility Issues

Q: My proflavine hemisulfate powder won't dissolve completely in pure water at 20 mg/mL. What is happening? Causality: While the protonated amine groups provide hydrophilicity, the large, planar aromatic acridine core drives strong


 stacking interactions. At concentrations approaching 20 mg/mL, the thermodynamic drive for the molecules to aggregate outpaces the hydration capacity of the water, hitting the solubility ceiling[5].
Solution:  Apply physical kinetic energy. Mild heating (37°C) combined with ultrasonic bath sonication for 5–15 minutes provides the energy required to break the intermolecular stacking forces, allowing water molecules to fully solvate the ions[5].

Q: I tried to make a highly concentrated stock in pure anhydrous DMSO, but it remained a cloudy suspension. Why? Causality: This is a classic salt dissociation issue. Proflavine hemisulfate is an ionic lattice. Pure, anhydrous organic solvents like DMSO have a lower dielectric constant than water and lack the hydrogen-bonding capacity needed to solvate the sulfate anion and the acridinium cation effectively[6]. Solution: Never use 100% anhydrous DMSO for the hemisulfate salt. Instead, use a sequential cosolvent mixture where DMSO disrupts the hydrophobic ring stacking, while water and surfactants stabilize the dissociated ions (see Protocol B below).

Q: My 10 mM aqueous stock is clear, but when I dilute it into 1X PBS for my cell assay, it immediately precipitates. How do I fix this? Causality: This is the "salting-out" effect. 1X PBS contains high ionic strength (~150 mM NaCl). The abundant sodium and chloride ions aggressively compete for water molecules. This strips the hydration shell away from the hydrophobic acridine core of proflavine, forcing the dye molecules to aggregate and precipitate out of the buffer. Solution: You must lower the dielectric stress. Either dilute the dye in a low-salt buffer (like 10 mM Tris-HCl) or utilize a surfactant-based cosolvent system to shield the hydrophobic faces of the molecule.

SolubilizationLogic Issue Solubility Issue Detected CheckSolvent Is the solvent pure anhydrous DMSO? Issue->CheckSolvent DMSOFix Switch to Aqueous or Cosolvent Mixture CheckSolvent->DMSOFix Yes CheckPH Is buffer pH > 8.5? CheckSolvent->CheckPH No Optimal Clear, Stable Solution DMSOFix->Optimal PHFix Lower pH to < 8.0 (Maintain Protonation) CheckPH->PHFix Yes CheckSalt Is it a high-salt buffer (e.g., 1X PBS)? CheckPH->CheckSalt No PHFix->Optimal SaltFix Add PEG300 / Tween 80 or dilute salt CheckSalt->SaltFix Yes CheckSalt->Optimal No SaltFix->Optimal

Troubleshooting logic tree for resolving proflavine hemisulfate solubility issues.

Validated Solubilization Protocols

Protocol A: Standard Aqueous Stock Preparation (up to 10 mg/mL)

Use this protocol for standard in vitro assays where downstream dilution will occur in low-salt media.

  • Weighing: Accurately weigh 10.0 mg of Proflavine Hemisulfate powder into a sterile 2.0 mL microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of sterile, double-distilled water (ddH₂O). Crucial: Do not use PBS or saline at this stage.

  • Agitation: Vortex vigorously for 60 seconds.

  • Thermal-Acoustic Disruption: Place the tube in an ultrasonic water bath set to 37°C. Sonicate for 10 minutes until no visible particulates remain[5].

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm PES (Polyethersulfone) filter. Note: Avoid Nylon filters, as the hydrophobic acridine core may bind to the membrane, reducing your final concentration.

  • Storage: Aliquot into amber tubes to protect from light and store at -20°C[5].

Protocol B: Complex Cosolvent Formulation (for High-Salt / In Vivo Assays)

Use this protocol when the final assay requires physiological salt concentrations (like PBS) that would normally cause salting-out. This yields a stable 2 mg/mL working solution[5].

  • Initial Solubilization: Add 10% (v/v) DMSO to the dry powder. Vortex briefly.

  • Surfactant Shielding: Add 40% (v/v) PEG300. The polyethylene glycol acts as a cosolvent to stabilize the hydrophobic rings. Mix thoroughly.

  • Micelle Formation: Add 5% (v/v) Tween 80. This non-ionic surfactant prevents the planar molecules from stacking.

  • Aqueous Integration: Slowly add 45% (v/v) Saline or 1X PBS dropwise while vortexing continuously. The sequential addition prevents localized precipitation[5].

Frequently Asked Questions (FAQs)

Q: Does the pH of my buffer matter if proflavine is already a salt? A: Absolutely. The pKa of proflavine is approximately 9.65[3][7]. If you dissolve it in an alkaline buffer (pH > 8.5), you risk shifting the equilibrium toward the deprotonated "free base" form. The free base loses its ionic charge and becomes highly insoluble in water, leading to immediate and irreversible precipitation. Always maintain your buffers between pH 5.0 and 7.5[2].

Q: Is proflavine hemisulfate light-sensitive? A: Yes. Acridine dyes are inherently photosensitive and can undergo photo-oxidation[3]. Solutions will degrade and may turn turbid if left exposed to ambient laboratory lighting for extended periods. Always wrap tubes in foil or use amber vials, and discard any solution that develops turbidity[2].

Q: How does solubilization impact its mechanism of action? A: Proflavine must be fully dissolved as a monomeric cation to function. Its primary mechanism is base-pair intercalation into double-stranded DNA[3][4]. If the dye is aggregated (poorly solubilized), it cannot physically fit between the 3.4 Å gap of DNA base pairs, resulting in false negatives in antimicrobial or mutagenic assays[6].

MechanismOfAction Proflavine Proflavine Hemisulfate (Cationic Acridine) DNA dsDNA / RNA Double Helix Proflavine->DNA Electrostatic Attraction Intercalation Base Pair Intercalation (pi-pi stacking) DNA->Intercalation Polymerase Steric Hindrance of DNA/RNA Polymerases Intercalation->Polymerase Inhibition Inhibition of Replication & Transcription Polymerase->Inhibition

Mechanism of action for proflavine hemisulfate via DNA intercalation.

References

  • Source: chemicalbook.
  • Source: macsenlab.
  • 92-62-6(Proflavine) | Kuujia.
  • Source: drugfuture.
  • Source: selleckchem.
  • Source: targetmol.
  • Source: chemicalbook.

Sources

Technical Support Center: Proflavine Hemisulfate Imaging & Photobleaching Prevention

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Microscopy Support Hub. This guide is designed for researchers, cytologists, and drug development professionals working with (6-aminoacridin-3-yl)azanium;sulfate —commonly known as Proflavine Hemisulfate [1].

Proflavine is a highly effective acridine-derived fluorescent dye used for rapid nucleic acid staining, point-of-care cytology, and in vivo cellular imaging[2]. However, like many acridine derivatives, it is highly susceptible to photobleaching —the irreversible photochemical destruction of the fluorophore during light exposure[3].

This troubleshooting guide provides field-proven, mechanistically grounded solutions to preserve your fluorescence signal, ensuring high-fidelity data acquisition.

Mechanistic Insight: The Root Cause of Proflavine Photobleaching

To effectively prevent photobleaching, we must first understand its causality. When proflavine absorbs a photon (typically from a 488 nm laser), it enters an excited singlet state (


). While most molecules return to the ground state by emitting a fluorescent photon, a fraction undergoes intersystem crossing to an excited triplet state (

)[3].

The


 state has a relatively long lifetime, allowing it to interact with dissolved molecular oxygen (

) in the imaging buffer. This energy transfer generates highly reactive singlet oxygen (

)
and superoxide radicals[4]. These reactive oxygen species (ROS) chemically attack the conjugated

-electron system of the proflavine molecule, permanently destroying its ability to fluoresce[3].

PhotobleachingMechanism S0 Proflavine (Ground State S0) S1 Excited Singlet State (S1) (Fluorescence Emission) S0->S1 Photon Absorption (488 nm) S1->S0 Fluorescence T1 Excited Triplet State (T1) (Long Lifetime) S1->T1 Intersystem Crossing ROS Singlet Oxygen (1O2) & ROS T1->ROS Energy Transfer to O2 O2 Molecular Oxygen (3O2) O2->ROS Bleached Irreversible Photobleaching (Loss of Fluorescence) ROS->Bleached Oxidation of Fluorophore Antifade Antifade Reagents (e.g., DABCO, Trolox) Antifade->T1 Quenches Triplet State Antifade->ROS Scavenges ROS

Mechanism of proflavine photobleaching via reactive oxygen species and intervention by antifades.

Frequently Asked Questions & Troubleshooting

Q1: Why does my proflavine signal fade so rapidly during confocal laser scanning?

A1: Rapid fading in confocal microscopy is typically caused by excessive photon flux. High laser power saturates the fluorophore's excited states, increasing the probability of intersystem crossing to the triplet state. Because confocal systems use focused, high-intensity point illumination, the local generation of singlet oxygen rapidly outpaces the diffusion of intact dye molecules into the focal volume[5].

Solution: Reduce your laser power to the lowest acceptable limit (e.g., 1-5% for Argon 488 nm lasers) and compensate by increasing the detector gain (PMT or GaAsP) or opening the pinhole slightly, provided the loss of optical sectioning is acceptable for your assay[6].

Q2: What are the best antifade reagents for proflavine, and how do they work?

A2: Antifade reagents work by either physically scavenging ROS or directly quenching the triplet state of the fluorophore before it can react with oxygen[3]. Because proflavine is an acridine derivative, it responds well to amine-based and phenolic antifades.

Data Summary: Optimal Antifade Reagents for Acridine Dyes

Antifade ReagentOptimal ConcentrationMechanism of ActionBest Application
DABCO (1,4-diazabicyclo[2.2.2]octane)2.5% (w/v)Triplet state quencher & ROS scavengerFixed tissue, cytology slides[3]
NPG (n-Propyl gallate)2 - 4% (w/v)Antioxidant / ROS scavengerFixed tissue, compatible with some live cells[3]
Trolox 1 - 2 mMWater-soluble Vitamin E analog; ROS scavengerLive-cell and in vivo imaging[3]
Sodium Dithionite 10 mMOxygen depletion (reducing agent)Short-term live imaging (can reduce initial intensity)[3]
Q3: How can I adjust my microscopy hardware settings to minimize photobleaching while maintaining a high signal-to-noise ratio (SNR)?

A3: Hardware optimization is a balancing act between photon collection efficiency and sample preservation. Follow the logic workflow below to systematically optimize your setup.

HardwareOptimization Start Rapid Proflavine Fading Detected CheckSample Is the sample Live or Fixed? Start->CheckSample Live Live Cell / In Vivo CheckSample->Live Live Fixed Fixed Tissue / Cytology CheckSample->Fixed Fixed LiveAction Add Trolox (2 mM) to Media Reduce Laser Power (<5%) Live->LiveAction FixedAction Mount in DABCO or NPG Deoxygenate Buffer Fixed->FixedAction Hardware Hardware Optimization Required? LiveAction->Hardware FixedAction->Hardware Opt1 Increase Objective NA (Collect more photons without more laser) Hardware->Opt1 Yes Opt2 Increase Detector Gain (PMT/GaAsP) Hardware->Opt2 Yes Opt3 Use Sequential Scanning Increase Scan Interval Hardware->Opt3 Yes Success Stable Fluorescence Signal Achieved Hardware->Success No Opt1->Success Opt2->Success Opt3->Success

Troubleshooting workflow for mitigating proflavine photobleaching during microscopy.

Key Hardware Adjustments:

  • Increase Numerical Aperture (NA): Using a higher NA objective captures a wider cone of emitted light, allowing you to lower the excitation laser power while maintaining the same image brightness[5].

  • Limit Exposure Time: For widefield systems, use neutral-density filters to reduce light intensity and keep camera exposure times as short as possible[5].

  • Multiphoton / Pixel-to-Pixel Focus Switching: For thick tissues, consider two-photon microscopy. Because multiphoton excitation only occurs at the focal point, it entirely eliminates out-of-focus photobleaching[7][8].

Experimental Protocols

Protocol: Preparation and Application of DABCO-Glycerol Antifade Mounting Medium

This protocol yields a self-validating mounting medium for fixed tissues stained with proflavine. Glycerol provides a refractive index match for most biological tissues, while DABCO suppresses ROS generation[3][9].

Materials Required:

  • DABCO (1,4-diazabicyclo[2.2.2]octane)

  • 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • 100% Glycerol (Molecular Biology Grade)

  • Proflavine-stained fixed tissue slides

Step-by-Step Methodology:

  • Prepare the Buffer: Weigh exactly 2.5 g of DABCO powder.

  • Dissolve: Add the DABCO to 10 mL of 1X PBS. Vortex or stir until completely dissolved. Note: DABCO is highly water-soluble; do not add it directly to the glycerol first.

  • Mix with Glycerol: Add 90 mL of 100% Glycerol to the DABCO-PBS solution.

  • Homogenize: Stir gently on a magnetic stir plate for 30 minutes. Avoid introducing air bubbles, as dissolved oxygen counteracts the antifade properties.

  • Degas (Optional but Recommended): Place the solution in a vacuum desiccator for 15 minutes to remove dissolved molecular oxygen.

  • Storage: Aliquot the medium into light-blocking microcentrifuge tubes and store at -20°C. The solution is stable for up to 6 months.

  • Application: Pipette 10–15 µL of the antifade medium directly onto the proflavine-stained tissue section. Carefully lower a coverslip to avoid trapping air bubbles. Seal the edges with clear nail polish or a commercial sealant.

Self-Validation Step: To validate the efficacy of your mounting medium, perform a continuous bleach test. Image a control slide (proflavine in standard PBS) and a test slide (proflavine in DABCO medium) under continuous 488 nm excitation for 3 minutes. Plot the fluorescence decay curve. A successfully mounted slide will maintain >60% of its initial fluorescence intensity, whereas the untreated sample will drop below 10%[10].

References

  • GlpBio. "Proflavine Hemisulfate | Cas# 1811-28-5." GlpBio Product Catalog. Available at:[Link]

  • Electron Microscopy Sciences. "The Antidote for Photobleaching." EMS Technical Data. Available at:[Link]

  • ResearchGate. "Comparison of 2 and acridine orange for resistance to photobleaching." ResearchGate Publications. Available at: [Link]

  • Schweitzer, C., & Schmidt, R. "Physical Mechanisms of Generation and Deactivation of Singlet Oxygen." Chemical Reviews, 2003. Available at: [Link]

  • MDPI. "Real-Time Multidepth Multiphoton Microscopy Using Pixel-to-Pixel Focus-Switching." Sensors, 2020. Available at:[Link]

  • ACS Applied Materials & Interfaces. "Novel Design and Application of High-NA Fiber Imaging Bundles for In Vivo Brain Imaging with Two-Photon Scanning Fluorescence Microscopy." ACS Publications, 2023. Available at:[Link]

  • ResearchGate. "Proflavine Hemisulfate as a Fluorescent Contrast Agent for Point-of-Care Cytology." ResearchGate Publications, 2015. Available at: [Link]

Sources

Technical Support Center: (6-aminoacridin-3-yl)azanium;sulfate (Proflavine) Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for proflavine-based fluorescence assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive about working with proflavine assays.

Q1: What is (6-aminoacridin-3-yl)azanium;sulfate and why is it used in fluorescence assays?

This compound, commonly known as proflavine, is a fluorescent dye that belongs to the acridine family.[1] It is widely used in various biological assays due to its ability to intercalate into double-stranded DNA, leading to a change in its fluorescent properties.[2][3] This interaction allows for the quantification of DNA, the study of DNA-protein interactions, and its use as a fluorescent stain in cell imaging.[2][3][4] Proflavine has a peak excitation around 444-460 nm and a peak emission around 511-515 nm.[3][5]

Q2: What are the main causes of high background fluorescence in proflavine assays?

High background fluorescence can originate from several sources, including:

  • Autofluorescence: Endogenous fluorescence from biological samples (e.g., cells, tissues) or media components.[6][7][8]

  • Compound Interference: The test compounds themselves may be fluorescent at the assay's excitation and emission wavelengths.[9][10]

  • Reagent Contamination: Impurities in proflavine, buffers, or other reagents can contribute to background signal.[9]

  • Non-Specific Binding: Proflavine or other assay components may bind non-specifically to the microplate surface or other molecules in the assay.[9]

  • Incorrect Instrument Settings: Improperly configured plate reader settings, such as gain or wavelength selection, can amplify background noise.[11]

  • Inappropriate Labware: Using the wrong type of microplate (e.g., white or clear plates for fluorescence) can increase light scatter and crosstalk.[12][13][14]

Q3: How can I determine the source of my high background?

A systematic approach with proper controls is key. Here's a logical workflow to pinpoint the issue:

G A Start: High Background Observed B Run 'Buffer Only' Control A->B C Run 'Buffer + Proflavine' Control B->C If B is high, check buffer/water purity. D Run 'Buffer + Proflavine + Cells/Target' Control (No Test Compound) C->D If C is high, suspect proflavine purity or concentration. E If E is high, suspect compound autofluorescence. D->E If D is high, suspect sample autofluorescence. G cluster_prep Preparation cluster_protocol Assay Protocol cluster_instrument Instrumentation A Use High-Purity Reagents B Prepare Fresh Solutions A->B C Select Black Microplate B->C D Include Proper Controls E Optimize Reagent Concentrations D->E F Incorporate Thorough Washing Steps E->F G Set Optimal Wavelengths H Adjust Gain Settings G->H

Caption: Key experimental considerations for minimizing background fluorescence.

By systematically addressing these potential issues, you can significantly reduce background fluorescence and improve the quality and reliability of your this compound assay data.

References

  • Troubleshooting - Immunofluorescence Assays - ibidi. (n.d.). Retrieved from [Link]

  • Ali, V., et al. (2022). Photo-activated proflavine degrades protein and impairs enzyme activity: Involvement of hydroxyl radicals. Journal of Photochemistry and Photobiology B: Biology, 228, 112410. [Link]

  • Proflavine–DNA Binding Using a Handheld Fluorescence Spectrometer: A Laboratory for Introductory Chemistry. (2018). Journal of Chemical Education, 95(10), 1846-1850. [Link]

  • Zhou, J., et al. (2022). Excited-State Dynamics of Proflavine after Intercalation into DNA Duplex. Molecules, 27(23), 8157. [Link]

  • Choosing the best 96-well plate for fluorescence assays: Why black ones are key? (2025). Green Elephant Biotech. [Link]

  • Troubleshooting Immunofluorescence. (n.d.). Hycult Biotech. [Link]

  • How to choose the best microplate colour for my assay. (n.d.). BMG Labtech. [Link]

  • Gas-Phase Fluorescence of Proflavine Reveals Two Close-Lying, Brightly Emitting States. (2019). The Journal of Physical Chemistry A, 123(47), 10245-10252. [Link]

  • Zhou, J., et al. (2022). Excited-State Dynamics of Proflavine after Intercalation into DNA Duplex. PubMed. [Link]

  • Proflavin. (n.d.). Oregon Medical Laser Center. [Link]

  • Selecting the right plate for a measurement. (n.d.). Tecan. [Link]

  • FLUORIMETRIC METHOD FOR NITRITE DETERMINATION WITH PROFLAVINE. (2007). Revue Roumaine de Chimie, 52(11), 1095-1100. [Link]

  • Gas-phase Fluorescence of Proflavine Reveals Two Close-lying, Brightly Emitting States. (2019). TSpace. [Link]

  • Zhou, J., et al. (2022). Excited-State Dynamics of Proflavine after Intercalation into DNA Duplex. PMC - NIH. [Link]

  • Proflavine derivatives as fluorescent imaging agents of amyloid deposits. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3434-3438. [Link]

  • Prieto, S. P., et al. (2015). Proflavine Hemisulfate as a Fluorescent Contrast Agent for Point-of-Care Cytology. PLoS ONE, 10(5), e0125598. [Link]

  • Proflavine Hemisulfate as a Fluorescent Contrast Agent for Point-of-Care Cytology. (2015). PLoS ONE. [Link]

  • (A) Fluorescence quenching experiments of proflavine (5 μM) at... (2022). ResearchGate. [Link]

  • Prieto, S. P., et al. (2015). Proflavine Hemisulfate as a Fluorescent Contrast Agent for Point-of-Care Cytology. PLoS ONE, 10(5), e0125598. [Link]

  • Tips to Minimize Autofluorescence. (2023). FluoroFinder. [Link]

  • Typical HPLC chromatograms of proflavine. (a) Proflavine standard... (2016). ResearchGate. [Link]

  • Comparative Study Regarding the Properties of Methylene Blue and Proflavine and Their Optimal Concentrations for In Vitro and In Vivo Applications. (2020). Diagnostics, 10(4), 223. [Link]

  • Amplification and Background Reduction Techniques. (2024). FluoroFinder. [Link]

  • Proflavine (PFH+): as a photosensitizer (PS) biocatalyst for the visible-light-induced synthesis of pyrano [2,3-d] pyrimidine scaffolds. (2024). Frontiers in Chemistry, 12, 1375924. [Link]

  • Interference with Fluorescence and Absorbance. (2015). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Influence of interferences on the relative intensity of fluorescence for the determination of ascorbic acid. (2011). ResearchGate. [Link]

  • Optimizing Assay Development. (2019). Biocompare. [Link]

  • Studies on the interactions of 3,6-diaminoacridine derivatives with human serum albumin by fluorescence spectroscopy. (2014). Luminescence, 29(7), 882-888. [Link]

  • Modified 6-Aza Uridines: Highly Emissive pH Sensitive Fluorescent Nucleosides. (2016). Journal of the American Chemical Society, 138(20), 6463-6472. [Link]

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Technical Support Center: Troubleshooting (6-aminoacridin-3-yl)azanium;sulfate Precipitation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing solubility challenges with complex fluorophores and DNA intercalators.

Overview of the Target Compound: The compound (6-aminoacridin-3-yl)azanium;sulfate is universally known in the field as Proflavine hemisulfate (or 3,6-diaminoacridine hemisulfate)[1],[2]. It is a highly planar, acridine-derived fluorescent dye[] widely used for nuclear staining, live-cell imaging, and antimicrobial assays.

While its planar structure allows for excellent DNA intercalation, it also makes the molecule highly susceptible to


 stacking and subsequent precipitation when introduced into complex, high-salt aqueous environments like cell culture media[4]. Below is a comprehensive, causality-driven guide to diagnosing and resolving these precipitation issues.

Mechanistic Analysis: Why Does It Precipitate?

To troubleshoot effectively, we must first understand the physical chemistry of the dye in solution. Proflavine has a pKa of approximately 9.65[5],[6]. At a physiological pH of 7.4 (standard for DMEM or RPMI), the molecule is heavily protonated and carries a positive charge.

When you introduce a concentrated stock solution into cell media, three distinct physicochemical mechanisms threaten to crash the dye out of solution:

  • Localized Supersaturation (

    
     Stacking):  The planar acridine rings rapidly stack together via hydrophobic and 
    
    
    
    interactions before the dye can diffuse into the bulk aqueous phase[].
  • The Common Ion Effect: Cell media is rich in inorganic sulfates. Because the dye is formulated as a hemisulfate salt[7], the sudden excess of sulfate ions shifts the solubility equilibrium, forcing the salt to precipitate.

  • Protein Complexation: The positively charged dye readily binds to high-molecular-weight plasma proteins in Fetal Bovine Serum (FBS)[4]. If the media is cold, these protein-dye complexes aggregate and fall out of suspension.

G Dye Proflavine (Protonated) pKa ~9.65 Env Complex Cell Media (High Salt, Proteins) Dye->Env Mech1 π-π Stacking (Planar Acridine Rings) Env->Mech1 Localized Supersaturation Mech2 Protein-Dye Complexation (Serum Albumin) Env->Mech2 High FBS % Mech3 Common Ion Effect (Inorganic Sulfates) Env->Mech3 High Ionic Strength Agg Nucleation & Precipitation Mech1->Agg Mech2->Agg Mech3->Agg

Physicochemical mechanisms driving acridine dye precipitation in media.

Quantitative Solubility Data

Understanding the absolute limits of your solvent system is the first line of defense against precipitation.

Solvent / ConditionMaximum SolubilityPreparation Requirements & Causality
Water (

)
10 - 22 mg/mLRequires extensive sonication to break the crystal lattice[2],[8].
DMSO ~11.67 mg/mLCritical: Must use strictly anhydrous DMSO. Heat to 60°C and sonicate[1],[8].
Cell Media (DMEM/RPMI) < 100 µM (Working)Must be pre-warmed to 37°C. Add stock dropwise with continuous agitation[4].

Diagnostic Troubleshooting Guide (FAQs)

Q: Why does my Proflavine Hemisulfate stock solution precipitate in DMSO? A: Proflavine hemisulfate is highly sensitive to moisture. DMSO is notoriously hygroscopic; if your DMSO has absorbed atmospheric water from being left on the bench, the solvation capacity for the hemisulfate salt drops drastically[1],[8]. Causality: The introduction of water alters the dielectric constant of the solvent system, favoring dye-dye interactions over dye-solvent interactions. Always use fresh, anhydrous DMSO.

Q: Why does precipitation occur immediately upon adding the stock to cell culture media? A: This is driven by "solvent shock." When a concentrated DMSO stock is pipetted directly into aqueous media, the local concentration of the dye exceeds its solubility limit before it can diffuse. The planar rings rapidly undergo


 stacking. If the media is cold, the thermodynamic barrier to dissolve the dye increases, causing immediate precipitation[4].

Q: Can I filter-sterilize my media after adding the dye to remove the precipitates? A: You must proceed with extreme caution. Because Proflavine has a pKa of ~9.65, it is positively charged at physiological pH[5],[6]. It will readily bind to negatively charged filter membranes (like standard nitrocellulose), stripping the dye out of your media entirely. If you must filter, use low-protein binding Polyethersulfone (PES) membranes and validate your final concentration by measuring the absorbance of the flow-through at 445 nm[2].

G Start Proflavine Hemisulfate Precipitation Detected Check Identify Phase of Precipitation Start->Check Phase1 During Stock Prep (DMSO/H2O) Check->Phase1 Phase2 During Media Addition (DMEM/RPMI) Check->Phase2 Sol1 Use Anhydrous DMSO Heat to 60°C & Sonicate Phase1->Sol1 Moisture/Temp Issue Sol2 Pre-warm Media to 37°C Add Dropwise with Agitation Phase2->Sol2 Solvent Shock/Cold Media

Diagnostic workflow for resolving proflavine hemisulfate precipitation.

Self-Validating Experimental Protocols

To ensure reproducibility and trust in your assays, utilize the following self-validating methodologies. These steps are designed to prevent nucleation before it starts.

Protocol A: Preparation of a Stable 10 mM Stock Solution

Objective: Create a stable, fully dissolved stock solution that resists spontaneous nucleation.

  • Equilibrate: Allow the lyophilized Proflavine hemisulfate vial to reach room temperature in a desiccator before opening. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, which will immediately ruin solubility in DMSO[8].

  • Weigh & Transfer: Weigh the required mass (e.g., 3.07 mg for 1 mL of 10 mM stock, MW = 307.33 g/mol )[7] into a sterile, amber microcentrifuge tube (the dye is light-sensitive)[6].

  • Solvent Addition: Add 1 mL of fresh, anhydrous DMSO. Do not use previously opened DMSO[1].

  • Thermal Disruption: Heat the tube in a thermomixer at 60°C for 10–15 minutes[1].

  • Mechanical Disruption: Sonicate the heated tube in a water bath for 5 minutes[9]. Causality: Sonication provides the cavitation energy required to break apart invisible micro-crystals that act as nucleation sites for future precipitation.

  • Self-Validation Step: Centrifuge the tube at 10,000 x g for 2 minutes. Inspect the bottom of the tube for a microscopic pellet. If a pellet exists, the dye is not fully dissolved; repeat steps 4-5.

  • Storage: Aliquot into single-use volumes and store at -20°C[9]. Avoid repeated freeze-thaw cycles.

Protocol B: Dropwise Media Integration Strategy

Objective: Introduce the dye into complex media without triggering


 stacking or protein aggregation.
  • Pre-warm Media: Warm the target cell culture media (e.g., DMEM + 10% FBS) to exactly 37°C in a water bath[4].

  • Vortex Agitation: Place the tube of pre-warmed media on a vortex mixer set to a low, continuous swirl.

  • Dropwise Addition: Using a micropipette, add the 10 mM stock solution dropwise directly into the center of the swirling vortex. Causality: This maximizes the kinetic dispersion rate, ensuring the local concentration never exceeds the solubility product (

    
    ) and prevents solvent shock.
    
  • Incubation: Allow the prepared media to equilibrate in a 37°C incubator for 15 minutes prior to adding it to your cells.

  • Self-Validation Step: Observe the media under an inverted microscope at 20x magnification. Ensure there are no orange/red micro-precipitates or needle-like crystals[7],[] before applying the media to your cell culture.

References

  • [2] Title: Proflavine Hemisulphate | Structure, Uses & Side Effects. Source: Macsen Labs. URL: [Link]

  • [7] Title: Proflavine. Source: DrugFuture. URL: [Link]

  • [5] Title: Proflavine | CID 7099. Source: PubChem - NIH. URL: [Link]

  • [4] Title: Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Source: Procell. URL: [Link]

Sources

Technical Support Center: Optimizing (6-Aminoacridin-3-yl)azanium;sulfate for Bacterial Staining

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, microbiologists, and drug development professionals utilizing (6-aminoacridin-3-yl)azanium;sulfate —widely known as Proflavine Hemisulfate —as a fluorescent contrast agent for bacterial assays.

Due to its small amphipathic structure, proflavine rapidly penetrates lipid bilayers and [1]. However, because it also functions as a potent bacteriostatic agent and Kir3.2 pore blocker, optimizing its concentration is critical. An unoptimized assay can easily cross the threshold from passive fluorescent staining to active antimicrobial growth inhibition[2][3].

Section 1: Quantitative Parameters for Experimental Design

To establish a baseline for your assays, refer to the optimized parameters below. These values synthesize established cytological and microbiological applications.

ParameterOptimal Range / ValueMechanistic Causality
Stock Concentration 10 mM in PBS or ddH₂OEnsures complete dissolution without precipitation; the aqueous solubility limit is ~10 mg/mL[2].
Working Conc. (Live Bacteria) 1 µM – 10 µMProvides sufficient DNA intercalation for fluorescence while minimizing bacteriostatic disruption of DNA synthesis[4].
Working Conc. (Fixed/Cytology) 0.01% w/v (~387 µM)Rapidly saturates nucleic acids for immediate, high-contrast point-of-care cytology[1].
Incubation Time 5 – 15 minutesThe small amphipathic structure allows rapid diffusion across the bacterial lipid bilayer[1].
Excitation Peak (λex) 450 nm – 460 nmAbsorbs strongly in the blue region of the spectrum[1][2].
Emission Peak (λem) 510 nm – 515 nmEmits robust green/yellow fluorescence upon binding to double-stranded DNA[1][4].
Section 2: Concentration Optimization Workflow

When adapting proflavine hemisulfate for a new bacterial strain, follow the logical decision tree below to balance signal intensity against cellular toxicity.

OptimizationWorkflow Stock Prepare Stock 10 mM in PBS Dilution Dilute to Working Conc. 1 µM - 10 µM Stock->Dilution Staining Incubate Bacteria 5-15 min, Dark Dilution->Staining Wash Wash 2x in PBS Remove Unbound Dye Staining->Wash Imaging Fluorescence Imaging Ex: 450nm | Em: 515nm Wash->Imaging Eval Signal-to-Noise Optimal? Imaging->Eval HighBG High Background Decrease Conc. Eval->HighBG Poor Contrast WeakSig Weak Signal Increase Conc. Eval->WeakSig Dim Signal Success Proceed to Analysis Eval->Success High S/N HighBG->Dilution WeakSig->Dilution

Workflow for optimizing proflavine hemisulfate concentration in bacterial staining.

Section 3: Self-Validating Staining Methodology

To ensure data integrity, this protocol is designed as a self-validating system incorporating internal controls to isolate true signal from experimental artifacts.

Phase 1: Preparation & Baseline Establishment

  • Culture Harvesting: Grow the target bacterial strain to mid-log phase (OD₆₀₀ ~0.4–0.6). Causality: Actively dividing cells possess optimal DNA content and uniform membrane integrity, reducing cell-to-cell staining variance.

  • Primary Wash: Centrifuge at 5,000 × g for 5 minutes. Discard the supernatant and resuspend the pellet in 1× PBS (pH 7.4). Causality: Complex culture media (e.g., LB broth) contain fluorescent compounds (like riboflavin) that elevate background noise.

  • Validation Checkpoint 1 (Negative Control): Aliquot 100 µL of the washed suspension into a separate tube and add an equivalent volume of pure PBS instead of dye. Causality: This unstained control establishes the baseline autofluorescence of the specific bacterial strain, allowing for accurate gating during flow cytometry or thresholding in confocal microscopy.

Phase 2: Intercalation & Optimization 4. Staining: Add this compound to the experimental samples to achieve a final working concentration of 5 µM. 5. Incubation: Incubate the suspension in the dark at room temperature for 10 minutes[4]. Causality: Darkness prevents premature photobleaching. A 10-minute window is precisely calibrated to allow the amphipathic dye to cross the membrane and intercalate into double-stranded DNA without triggering extensive Kir3.2 pore blockade or cell lysis[1][2]. 6. Validation Checkpoint 2 (Positive Control): Stain a parallel sample with a validated, structurally distinct DNA dye (e.g., Hoechst 33342). Causality: Confirms that any lack of proflavine signal is due to dye-specific issues (e.g., efflux pumps) rather than an absence of intact nucleic acids.

Phase 3: Clearance & Acquisition 7. Secondary Wash: Centrifuge the stained samples, discard the supernatant, and resuspend in fresh 1× PBS. Repeat this step twice. Causality: Proflavine hemisulfate retains a baseline quantum yield even when unbound. Removing extracellular dye is critical to maximizing the signal-to-noise ratio. 8. Imaging: Mount the sample and acquire images using epifluorescence or confocal microscopy (Excitation: 450 nm, Emission: ~515 nm)[1].

Section 4: Troubleshooting & FAQs

Q: My bacterial samples exhibit overwhelmingly high background fluorescence. How do I resolve this? A: High background is typically caused by insufficient washing or an excessively high dye concentration. Unbound proflavine hemisulfate contributes significantly to background noise. If the concentration exceeds 10 µM in live-cell assays, the unbound dye saturates the extracellular matrix. Action: Increase the number of post-staining PBS washes to three. If the issue persists, titrate the working concentration down to 1 µM[4].

Q: The bacteria are dying or their growth is severely inhibited during time-lapse live-cell imaging. What is the mechanism, and how can it be mitigated? A: this compound is not merely a passive fluorophore; it is a [3]. At elevated concentrations, it , leading to cell cycle arrest and lysis[2]. Additionally, prolonged exposure to blue excitation light (450 nm) generates reactive oxygen species (ROS). Action: Reduce the dye concentration to ≤2 µM for live-cell tracking. Limit excitation light exposure by reducing laser power and increasing camera gain.

Q: I am trying to stain a thick Pseudomonas aeruginosa biofilm, but the fluorescence is restricted to the outer edges. How do I improve penetration? A: Biofilms possess a dense extracellular polymeric substance (EPS) matrix. Because the azanium ion carries a positive charge, the dye can become electrostatically trapped by negatively charged EPS components (like eDNA and alginate) before reaching the inner cells. Action: Extend the incubation time from 15 minutes to 30–45 minutes. For highly recalcitrant biofilms, consider , which has been shown to enhance antimicrobial and dye penetration against ESKAPE pathogens[3].

Section 5: References
  • Title: Proflavine Hemisulphate | Structure, Uses & Side Effects Source: Macsen Labs URL: [Link]

  • Title: Proflavine Hemisulfate as a Fluorescent Contrast Agent for Point-of-Care Cytology Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Comparison of Antimicrobial and Antibiofilm Activity of Proflavine Co-crystallized with Silver, Copper, Zinc, and Gallium Salts Source: ACS Publications URL: [Link]

Sources

Technical Support Center: Decontamination of (6-aminoacridin-3-yl)azanium;sulfate from Laboratory Glassware

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(6-aminoacridin-3-yl)azanium;sulfate, more commonly known as proflavine hemisulfate, is an acridine-derived fluorescent dye and topical antiseptic.[1][2] Its potent staining capabilities, stemming from its ability to intercalate with DNA, make it an invaluable tool in various laboratory applications, including fluorescence microscopy, cytological staining, and antimicrobial research.[3][4] However, these very properties present a significant challenge in laboratory settings: the effective removal of proflavine hemisulfate from glassware after use.

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the effective removal of proflavine hemisulfate contamination from laboratory glassware. It offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in the chemical properties of the compound and established laboratory cleaning protocols.

I. Troubleshooting Guide: Addressing Specific Decontamination Challenges

This section addresses common issues encountered during the removal of proflavine hemisulfate from laboratory glassware.

Question 1: Standard washing with detergent and water is not removing the yellow-orange proflavine hemisulfate stain from my borosilicate glass beaker. What is the next step?

Answer:

The persistent staining is due to the strong affinity of the planar acridine structure of proflavine to the silicate surface of the glass, as well as its DNA intercalating properties which can cause it to bind tightly to any residual biological material.[3][4] A multi-step approach involving solvents and, if necessary, a mild acidic solution is recommended.

Step-by-Step Protocol:

  • Initial Rinse: Immediately after use, rinse the glassware with deionized water to remove any loose, water-soluble residues.[5][6] This is a critical first step as dried proflavine is more difficult to remove.[7]

  • Solvent Rinse: Proflavine hemisulfate has some solubility in organic solvents. Rinse the glassware with 70% ethanol or isopropanol. For stubborn stains, a rinse with acetone can be effective.[6][8] Perform this step in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Detergent Wash: Prepare a warm solution of a laboratory-grade, phosphate-free detergent.[7][8] Submerge the glassware and scrub thoroughly with a non-abrasive brush.[6][9]

  • Acid Rinse (if necessary): If staining persists, a dilute acid rinse can be effective. Prepare a 1% (v/v) solution of hydrochloric acid (HCl) or nitric acid (HNO₃).[7] Soak the glassware in this solution for several hours or overnight. Caution: Always add acid to water, never the other way around. Perform this step in a fume hood with appropriate PPE.

  • Thorough Rinsing: After any cleaning step, rinse the glassware extensively with tap water, followed by at least three to four rinses with deionized water to remove all traces of cleaning agents and contaminants.[6]

  • Drying: Allow the glassware to air dry on a rack or in a drying oven at a temperature not exceeding 110°C.[9]

Question 2: I have heavy, dried-on proflavine hemisulfate contamination on a set of volumetric flasks. How can I clean them without compromising their calibration?

Answer:

Cleaning volumetric glassware requires a gentle yet effective approach to avoid scratching the glass or altering its calibrated volume. Abrasive cleaners and high temperatures should be avoided.[10]

Recommended Protocol for Volumetric Glassware:

  • Initial Soaking: Soak the volumetric flasks in a warm solution of laboratory-grade detergent overnight to loosen the dried-on proflavine.[8]

  • Gentle Cleaning: Use a soft-bristled bottle brush to gently scrub the interior of the flasks. Avoid vigorous scrubbing that could scratch the glass.

  • Solvent Treatment: If the stain remains, fill the flasks with 70% ethanol and let them stand for 30-60 minutes.

  • Final Rinsing: Thoroughly rinse with tap water, followed by multiple rinses with deionized water.[6]

  • Drying: Allow the flasks to air dry. Do not place volumetric glassware in a high-temperature oven, as this can affect the calibration.[10]

Question 3: Can I use a base bath to clean proflavine hemisulfate from my glassware?

Answer:

A base bath (a saturated solution of potassium hydroxide in ethanol or isopropanol) is a very effective cleaning agent for removing organic residues.[11] However, it is highly corrosive and should be used with extreme caution.

Considerations for Using a Base Bath:

  • Safety: Always wear heavy-duty gloves, safety goggles, and a lab coat when working with a base bath.[11] The solution is highly caustic and can cause severe chemical burns.

  • Glassware Compatibility: A base bath can etch glass surfaces over time. It should not be used on volumetric glassware or cuvettes where optical clarity is critical.

  • Procedure: If you choose to use a base bath, submerge the glassware in the solution for a few hours. After removal, rinse the glassware extensively with tap water, followed by a neutralizing rinse with a dilute acid (e.g., 1% HCl), and finally, multiple rinses with deionized water.

II. Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the properties of proflavine hemisulfate and best practices for glassware decontamination.

What are the key chemical properties of proflavine hemisulfate that I should be aware of for cleaning?

Understanding the solubility of proflavine hemisulfate is crucial for effective cleaning.

Solvent Solubility Reference
Water10 mg/mL, 20.83 mg/mL, 22 mg/mL[3][12][13]
Dimethyl Sulfoxide (DMSO)11.67 mg/mL (with ultrasonic and warming)[14]
Ethanol (95%)Very slightly soluble[15]
ChloroformInsoluble[15]
EtherInsoluble[15]

As indicated in the table, proflavine hemisulfate is soluble in water and to some extent in DMSO, but has limited solubility in ethanol and is insoluble in less polar organic solvents like chloroform and ether. This informs the choice of cleaning agents, starting with aqueous solutions and progressing to more aggressive solvents or acidic/basic solutions for stubborn stains.

What safety precautions should I take when cleaning glassware contaminated with proflavine hemisulfate?

While proflavine hemisulfate itself is not classified as a hazardous substance according to some safety data sheets, it is an irritant to the skin, eyes, and respiratory system.[16][17][18][19] Furthermore, some acridine derivatives are known to be mutagenic.[3] Therefore, it is essential to handle it with care.

Safety Recommendations:

  • Personal Protective Equipment (PPE): Always wear gloves, safety glasses, and a lab coat.[18][20]

  • Ventilation: When using organic solvents or preparing acidic/basic cleaning solutions, work in a well-ventilated area or a fume hood.[20]

  • Waste Disposal: Dispose of all cleaning solutions and solvent rinses in accordance with your institution's hazardous waste disposal guidelines.[16]

How can I prevent heavy contamination of my glassware with proflavine hemisulfate in the first place?

Proactive measures can significantly reduce the cleaning burden.

Preventative Measures:

  • Clean Immediately: Wash glassware as soon as possible after use.[5][9] Dried-on stains are significantly more difficult to remove.[7]

  • Pre-Rinse: Immediately after emptying the glassware, rinse it with deionized water to remove the bulk of the proflavine solution.

  • Use Appropriate Concentrations: Use the lowest effective concentration of proflavine hemisulfate for your experiments to minimize the amount of dye that can adhere to the glassware.

Is there a universal cleaning procedure for all types of glassware contaminated with proflavine hemisulfate?

While the principles of cleaning are similar, the specific protocol should be adapted to the type of glassware and the nature of the experiment.

.dot digraph "Glassware_Cleaning_Workflow" { graph [fontname = "helvetica", fontsize = 10, rankdir="TB", size="7.6,7.6", ratio="fill"]; node [shape = "box", style = "rounded,filled", fontname = "helvetica", fontsize = 10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname = "helvetica", fontsize = 10, color="#5F6368"];

subgraph "cluster_0" { label = "Decontamination Protocol"; bgcolor="#FFFFFF"; fontcolor="#202124";

} } .dot

Caption: Decision-making workflow for cleaning proflavine hemisulfate-contaminated glassware.

III. References

  • Macsen Labs. Proflavine Hemisulphate | Structure, Uses & Side Effects. [Link]

  • Loba Chemie. PROFLAVINE HEMISULFATE DIHYDRATE EXTRA PURE MSDS CAS No. [Link]

  • National Cancer Institute. Definition of proflavine hemisulfate - NCI Drug Dictionary. [Link]

  • Reddit. How do you clean glassware? : r/chemistry. [Link]

  • BHM Chemicals. Proflavine. [Link]

  • PubChem - NIH. Proflavine hemisulphate | C26H24N6O4S | CID 43833377. [Link]

  • Boekel Scientific. How To Clean Lab Equipment & Glassware. [Link]

  • Lab Manager. How to Clean Laboratory Glassware: A Comprehensive Guide. [Link]

  • Laboratory Glassware Cleaning and Storage. [Link]

  • Chemistry Department, Truman State University. How to Clean Glassware. [Link]

  • DWK Life Sciences. General Advice for the Cleaning of Glassware. [Link]

  • Cleaning of glassware. [Link]

Sources

Technical Support Center: Stability & Handling of (6-aminoacridin-3-yl)azanium;sulfate

Author: BenchChem Technical Support Team. Date: March 2026

Compound Identification:

  • Systematic Name: (6-aminoacridin-3-yl)azanium;sulfate

  • Common Name: Proflavine Hemisulfate (or Proflavine Sulfate)[1][2][3]

  • CAS Number: 1811-28-5[3][4]

  • Role: Acridine dye, bacteriostatic agent, DNA intercalator.[1][3][4][5][6]

Executive Summary: Stability Matrix
StateTemperatureStability DurationCritical Risks
Solid (Powder) Ambient (20-25°C)> 3 YearsHygroscopic (absorbs moisture); Light Sensitive.
Solid (Powder) -20°CIndefiniteBest for long-term archiving.
Aqueous Sol. 4°C (Refrigerated)12 MonthsRecommended Storage. Physically & chemically stable [1].[7]
Aqueous Sol. Ambient (20-25°C)< 6 MonthsHigh risk of turbidity/particulates after 6 months [1].
Aqueous Sol. > 60°C (Heat)Minutes/HoursRisk of hydrolysis and oxidation. Do not autoclave.
Module 1: Solid State Storage & Handling

Q: My shipment arrived at room temperature, but the label says store at 4°C. Is the product degraded? A: It is highly likely the product is safe. Proflavine hemisulfate is chemically stable in solid form at ambient temperatures for weeks during transit. The 4°C recommendation is for long-term preservation to prevent slow oxidation and moisture absorption.

  • Action: Upon receipt, transfer the vial to 4°C or -20°C for long-term storage.

  • Check: Ensure the powder is free-flowing and reddish-brown. Clumping indicates moisture exposure.

Q: The powder has turned from reddish-brown to a dark, sticky mass. What happened? A: This indicates hygroscopic failure . The sulfate salt form is hygroscopic. If the vial was not tightly sealed or was opened while cold (causing condensation), the powder absorbed atmospheric water.

  • Impact: Solvation accuracy is compromised. The chemical purity may still be intact, but weighing is unreliable.

  • Protocol: Discard if precise concentration is required. For qualitative use, dry in a desiccator over

    
     for 24 hours.
    
Module 2: Aqueous Solution Stability

Q: Can I autoclave my Proflavine stock solution (0.01% - 0.1%)? A: Not Recommended. While acridine rings are robust, "forced heat-induced degradation" studies indicate that high thermal stress (like autoclaving at 121°C) can generate degradation impurities [1]. Furthermore, autoclaving can alter the pH of the solution, potentially leading to precipitation of the free base forms.

  • Best Practice: Prepare the solution in sterile water and use 0.22 µm PES (Polyethersulfone) filtration into a sterile container.

Q: I stored my solution at Room Temperature and it is now cloudy. Can I filter and use it? A: No. Cloudiness (turbidity) in Proflavine solutions stored at room temperature is a confirmed sign of instability. Studies show that while chemically stable for ~6 months at RT, particulate counts increase significantly (up to 17-fold) after that period [1].[7][8] This turbidity often represents insoluble degradation products or microbial growth if not strictly sterile.

  • Verdict: Discard the solution.

Q: Does light exposure really matter? A: Yes, critically. Proflavine is a photosensitizer. Upon illumination (especially UV/Blue light), it generates Reactive Oxygen Species (ROS), specifically hydroxyl radicals [2]. This causes:

  • Self-degradation of the dye (photobleaching).

  • Damage to any DNA or proteins present in your sample.

  • Protocol: Always wrap containers in aluminum foil or use amber glass vials.

Module 3: Troubleshooting & Workflows
Workflow 1: Preparation & Storage Protocol

Use this logic to ensure maximum shelf-life.

ProflavineHandling Start Solid Proflavine (Red-Brown Powder) Weigh Weigh & Dissolve (Sterile Water/PBS) Start->Weigh Sterilize Sterilization Method? Weigh->Sterilize Filter 0.22 µm Filtration (Recommended) Sterilize->Filter Best Practice Autoclave Autoclave (Risk of Degradation) Sterilize->Autoclave Avoid Storage Storage Condition? Filter->Storage Fridge Store at 4°C (Stable >12 Months) Storage->Fridge Optimal RT Store at RT (Stable <6 Months) Storage->RT Short Term Check Check for Turbidity before use Fridge->Check RT->Check

Figure 1: Decision tree for the preparation and storage of Proflavine Hemisulfate solutions.

Workflow 2: Troubleshooting Precipitation

Use this guide if you observe crystals or cloudiness.

Troubleshooting Issue Observation: Precipitate or Turbidity TempCheck Storage Temp? Issue->TempCheck IsRT Room Temperature TempCheck->IsRT IsCold 4°C (Refrigerated) TempCheck->IsCold AnalysisRT Likely Degradation or Contamination IsRT->AnalysisRT AnalysisCold Likely Salt Crystallization (Thermodynamic) IsCold->AnalysisCold ActionDiscard DISCARD (Irreversible) AnalysisRT->ActionDiscard ActionWarm Warm to 37°C Vortex 5 mins AnalysisCold->ActionWarm ResultCheck Did it dissolve? ActionWarm->ResultCheck Success Safe to Use ResultCheck->Success Yes Fail Discard ResultCheck->Fail No

Figure 2: Troubleshooting logic for distinguishing between reversible crystallization and irreversible degradation.

References
  • Kawedia, J. D., et al. (2014). "Physical and chemical stability of proflavine contrast agent solutions for early detection of oral cancer." Journal of Oncology Pharmacy Practice. Available at: [Link]

  • Hashemi, M., et al. (2019). "Photo-activated proflavine degrades protein and impairs enzyme activity: Involvement of hydroxyl radicals."[9] International Journal of Biological Macromolecules. Available at: [Link]

  • PubChem. (n.d.). "Proflavine | C13H11N3."[3][4][6] National Library of Medicine. Available at: [Link]

Sources

Technical Support Hub: Purification of Crude (6-aminoacridin-3-yl)azanium;sulfate

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Proflavine Sulfate / 3,6-Diaminoacridine Sulfate

Document ID: PFL-PUR-001 Version: 2.1 (Current) Audience: Process Chemists, Medicinal Chemists, QA/QC Analysts

Technical Overview & Chemical Identity

Compound: (6-aminoacridin-3-yl)azanium;sulfate Common Name: Proflavine Sulfate (or Hemisulfate depending on stoichiometry) CAS: 1811-28-5 (Hemisulfate) Application: DNA intercalating agent, topical antiseptic, bacteriostatic.[1][2][3]

Critical Safety Notice: This compound is a potent DNA intercalator and mutagen . It causes frameshift mutations. All purification steps must be performed in a Class II Biosafety Cabinet or a high-efficiency chemical fume hood. Double-gloving (Nitrile) and particulate respirators (N95/P100) are mandatory when handling solids.

Diagnostic Troubleshooting (Q&A)

Direct solutions to common experimental failures.

Q1: My crude sample forms a sticky, dark "tar" instead of dissolving during hot filtration. What is happening?

Diagnosis: This is the "oiling out" phenomenon, common in acridine synthesis. It is caused by:

  • Polymeric impurities: Tarry byproducts from the condensation of m-phenylenediamine.

  • Supersaturation: The solvent volume is too low, causing the product to melt out of solution rather than dissolve.

Corrective Action:

  • Increase Solvent Volume: Dilute the mixture. Acridines aggregate at high concentrations.

  • Add Co-solvent: Add 5–10% Ethanol to the hot water. This increases the solubility of the organic "tar" slightly, allowing it to stay in solution or disperse while the salt dissolves.

  • Activated Carbon: If the tar is a minor impurity, add activated charcoal (10% w/w) to the boiling solution and filter hot through Celite. The carbon adsorbs the high-molecular-weight colored impurities.

Q2: The final crystals are dark brown/red instead of the expected orange-yellow. Is this oxidation?

Diagnosis: Yes, or trapped mother liquor. Acridines are sensitive to photo-oxidation and trace metal contamination. Corrective Action:

  • Acid-Base Cycling (See Protocol B): Recrystallization alone often fails to remove structurally similar oxidized isomers. You must convert the salt to the free base, which precipitates out, leaving many water-soluble impurities behind.

  • Light Protection: Perform crystallization in amber glassware or wrapped in foil.

  • Wash Thoroughly: The "darkness" is often surface contamination. Wash the filter cake with ice-cold acetone (Proflavine sulfate is insoluble in acetone, but many tars are soluble).

Q3: My yield is significantly lower than literature values (<40%). Where did I lose the product?

Diagnosis: Proflavine Sulfate has moderate water solubility even in cold water (~10-20 mg/mL). Corrective Action:

  • Salt Effect: Add sodium sulfate (

    
    ) to the cooled mother liquor to "salt out" the remaining product (Common Ion Effect).
    
  • Solvent Choice: Do not use pure water for the final wash. Use 90:10 Acetone:Water or cold Ethanol.

  • pH Check: Ensure the pH is acidic (pH ~2-3). If the pH rises, the equilibrium shifts toward the free base, which has different solubility characteristics.

Standardized Purification Protocols

Method A: Direct Recrystallization (For >85% Purity Crude)

Best for removing inorganic salts and minor dust.

  • Dissolution: Suspend crude solid in distilled water (20 mL per gram of solid).

  • Heating: Heat to boiling (100°C) with vigorous stirring. The solution should be clear orange/red.

  • Adsorption (Optional): If colored impurities are present, add Activated Charcoal (0.1 g per gram of product). Boil for 5 minutes.

  • Hot Filtration: Filter rapidly through a pre-warmed Büchner funnel with a Celite pad. Critical: Do not let the funnel cool, or crystals will block the pores.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C for 12 hours. Do not shock-cool; this traps impurities.

  • Isolation: Filter the needles/prisms. Wash with ice-cold ethanol .

  • Drying: Vacuum dry at 40°C over

    
    .
    
Method B: Acid-Base Conversion (For <85% Purity/Tarry Crude)

The "Gold Standard" for high-purity pharmaceutical grade.

Logic: Impurities that co-crystallize with the sulfate salt often do not co-precipitate with the free base. This orthogonal solubility profile ensures deep cleaning.

  • Free Base Liberation:

    • Dissolve crude sulfate in hot water.

    • Slowly add 2M NaOH until pH > 10.

    • The Proflavine Free Base will precipitate as a yellow solid.

    • Cool and filter.[4][5] Discard the filtrate (contains inorganic sulfates and water-soluble tars).

    • Wash the base cake with warm water.

  • Resalting:

    • Suspend the wet Free Base in fresh hot water (15 mL/g).

    • Add 1M Sulfuric Acid (

      
      ) dropwise until the solid dissolves and pH reaches ~3.0.
      
  • Recrystallization:

    • Cool the solution to crystallize the pure Sulfate salt.

    • Filter, wash with cold acetone, and dry.

Process Visualization (Method B)

PurificationWorkflow Crude Crude this compound Dissolve Dissolve in Hot Water (80°C) Crude->Dissolve Basify Add 2M NaOH (pH > 10) Precipitate Free Base Dissolve->Basify Chemical Conversion FilterBase Filter Solid Base (Discard Filtrate) Basify->FilterBase ReAcidify Resuspend Base in Water Add H2SO4 to pH 3 FilterBase->ReAcidify Purified Base Crystallize Cool to 4°C Crystallize Sulfate Salt ReAcidify->Crystallize Salt Formation FinalWash Wash with Cold Acetone Crystallize->FinalWash PureProduct Pure Proflavine Sulfate (>98% HPLC) FinalWash->PureProduct

Caption: Workflow for Acid-Base Cycling (Method B). This pathway effectively decouples the product from water-soluble impurities by temporarily switching to the insoluble free-base state.

Reference Data

Solubility Profile
SolventSolubility (Cold)Solubility (Hot)Role in Purification
Water ~10 mg/mL>50 mg/mLPrimary Solvent
Ethanol Insoluble/SlightModerateAnti-solvent / Wash
Acetone InsolubleInsolubleWash (Removes tars)
DMSO SolubleSolubleAvoid (Hard to remove)
Impurity Specifications (Target)
ParameterAcceptance CriteriaDetection Method
Appearance Orange to Red-Brown Crystalline PowderVisual
Purity > 98.0%HPLC (C18, MeOH/Buffer)
Sulfate Ash < 0.1%Gravimetric
Acridine Isomers < 0.5%TLC / HPLC

References

  • PubChem. Proflavine Hemisulfate | C13H13N3O4S. National Library of Medicine. Available at: [Link]

  • Google Patents.Process for producing 3,6-diaminoacridine (proflavin). Patent HU201016B.

Sources

Validation & Comparative

Comparative Guide to DNA Binding Affinity: (6-aminoacridin-3-yl)azanium;sulfate vs. Acridine Orange

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in molecular biology, pharmacology, and drug development, selecting the appropriate nucleic acid intercalator is critical for assay reliability and therapeutic design. Both (6-aminoacridin-3-yl)azanium;sulfate (commonly known as Proflavine hemisulfate) and Acridine Orange (AO) are classic acridine-based dyes. However, their distinct photophysical responses upon binding to DNA dictate entirely different applications—ranging from static fluorescence quenching assays to metachromatic cell cycle analysis.

This guide provides an objective, data-driven comparison of their DNA binding affinities, thermodynamic mechanisms, and the self-validating experimental protocols required to measure them.

Mechanistic Profiling of DNA Binding

While both molecules share a planar, tricyclic acridine scaffold that facilitates intercalation, their electronic structures and interaction kinetics with the DNA double helix diverge significantly.

This compound (Proflavine Hemisulfate)

Proflavine[1] is a classical intercalator that inserts itself between adjacent base pairs of the DNA double helix. The binding is driven by


 stacking interactions with the nucleobases and electrostatic attraction between its cationic azanium group and the negatively charged phosphate backbone.
  • Fluorescence Quenching: Unlike many fluorophores that brighten upon DNA binding, proflavine exhibits static quenching when intercalated[2]. The formation of a non-fluorescent ground-state complex with DNA (particularly guanine-rich regions) facilitates rapid photoinduced electron transfer, drastically reducing its quantum yield from ~38.5% to ~2.8%[2].

  • Binding Thermodynamics: Electrochemical and UV-Vis spectroscopic studies demonstrate a spontaneous binding interaction (Gibbs free energy

    
     kJ/mol at 25°C) with a binding constant (
    
    
    
    ) of approximately
    
    
    [3]. The binding site size is roughly 2.07 base pairs, strictly adhering to the nearest-neighbor exclusion principle[3].
Acridine Orange (AO)

Acridine Orange is a cell-permeable, metachromatic dye characterized by a highly complex, concentration-dependent dual-binding mode [4].

  • Intercalation (dsDNA): At high DNA-to-dye ratios, AO monomers intercalate into double-stranded DNA (dsDNA). This monomeric restriction prevents vibrational energy loss, resulting in a strong green fluorescence emission (

    
     nm)[5][6].
    
  • Electrostatic Stacking (ssDNA/RNA): At low DNA-to-dye ratios or in the presence of single-stranded nucleic acids (ssDNA/RNA), AO binds electrostatically to the phosphate backbone. This allows the dye molecules to stack into polymeric aggregates. Exciton coupling within these aggregates shifts the emission to red/orange fluorescence (

    
     nm)[5][6].
    
  • Ionic Strength Dependency: The addition of

    
     or other monovalent cations heavily shields the DNA backbone, reducing AO's electrostatic binding constant and forcing disaggregation, which directly impacts the observed fluorescence[7].
    

AOBinding AO Acridine Orange (AO) Cationic Monomer dsDNA dsDNA (Double-Stranded) AO->dsDNA High DNA:Dye Ratio ssDNA ssDNA / RNA (Single-Stranded) AO->ssDNA Low DNA:Dye Ratio Intercalation Intercalation (Base Pair Insertion) dsDNA->Intercalation Electrostatic Electrostatic Stacking (Phosphate Backbone) ssDNA->Electrostatic Green Green Fluorescence (λem = 525 nm) Intercalation->Green Monomeric State Red Red Fluorescence (λem = 640 nm) Electrostatic->Red Polymeric Excimer

Acridine Orange dual-binding mechanism and metachromatic fluorescence shift.

Quantitative Data Comparison

The following table synthesizes the thermodynamic and photophysical parameters of both dyes to aid in reagent selection.

ParameterThis compoundAcridine Orange (AO)
Primary Binding Mode Classical Intercalation[3]Intercalation (dsDNA) & Electrostatic (ssDNA)[4]
Binding Constant (

)

(at physiological pH)[3]

(Highly dependent on NaCl)[7]
Binding Site Size (

)

base pairs[3]
Varies (Monomeric vs. Polymeric aggregation)[4]
Fluorescence Response Static Quenching (Quantum yield drops to 2.8%)[2]Metachromatic (Green for dsDNA, Red for ssDNA)[5]
Excitation / Emission

nm /

nm

nm /

nm (Green) or

nm (Red)[5]
Primary Application Thermodynamic modeling, Antiseptic research[1]Cell cycle analysis, DNA/RNA differentiation[6]

Experimental Methodologies for Affinity Determination

To ensure scientific integrity, the determination of binding constants must utilize self-validating systems. For acridine dyes, maintaining a constant dye concentration while titrating DNA prevents artifacts caused by dye self-aggregation.

Workflow Prep 1. Dye Preparation Constant [Dye] Titrate 2. DNA Titration Increasing [ct-DNA] Prep->Titrate Incubate 3. Equilibration 5 min, 25°C Titrate->Incubate Measure 4. Spectroscopy UV-Vis / Fluorescence Incubate->Measure Analyze 5. Data Analysis Scatchard / Stern-Volmer Measure->Analyze

Spectroscopic titration workflow for determining DNA binding affinity (


).
Protocol 1: UV-Vis & Fluorescence Titration for Proflavine Affinity

Causality Check: Because proflavine undergoes static quenching upon intercalation, measuring the decrease in fluorescence intensity (or the hypochromic shift in UV-Vis) as a function of DNA concentration allows for the calculation of the Stern-Volmer quenching constant (


) and the binding constant (

)[2].
  • Buffer Preparation: Prepare a Tris-HCl buffer (pH 7.4) containing 50 mM NaCl. Note: Controlling ionic strength is critical; excessive

    
     will shield the DNA phosphate backbone and artificially lower the binding affinity.
    
  • Dye Solution: Prepare a

    
     solution of proflavine hemisulfate in the buffer.
    
  • DNA Titration: Gradually add aliquots of calf thymus DNA (ct-DNA) stock solution to the dye, achieving DNA concentrations ranging from

    
     to 
    
    
    
    .
  • Equilibration: Incubate each sample for 5 minutes at 25°C to ensure the system reaches thermodynamic equilibrium.

  • Spectroscopic Measurement:

    • UV-Vis: Record absorption spectra from 350 to 550 nm. Look for an isosbestic point (typically around 430 nm). The presence of a sharp isosbestic point validates that only two species exist in equilibrium (free dye and bound dye).

    • Fluorescence: Excite at 440 nm and record emission.

  • Data Analysis: Plot the data using the Scatchard equation or the modified Stern-Volmer equation:

    
     to derive the binding constant and number of binding sites[2].
    
Protocol 2: Acridine Orange Differential Affinity Measurement

Causality Check: AO's tendency to aggregate on ssDNA vs. intercalate into dsDNA requires careful control of the Dye/Phosphate (D/P) ratio. High D/P ratios promote red fluorescence, while low D/P ratios promote green fluorescence[4].

  • Sample Preparation: Prepare two sets of

    
     AO solutions in physiological buffer (pH 7.4).
    
  • Nucleic Acid Introduction:

    • Set A (dsDNA): Titrate with intact ct-DNA.

    • Set B (ssDNA/RNA): Titrate with heat-denatured ct-DNA or yeast RNA.

  • Fluorescence Readout: Excite both sets at 488 nm.

    • Monitor Set A at 525 nm (green emission indicating monomeric intercalation).

    • Monitor Set B at 640 nm (red emission indicating electrostatic stacking).

  • Ionic Strength Validation: To prove that the red emission is driven by electrostatic forces, spike Set B with 500 mM NaCl. The red fluorescence will rapidly diminish as

    
     displaces the stacked AO polymers from the phosphate backbone[7].
    

Conclusion

The choice between this compound and Acridine Orange hinges on the experimental objective. Proflavine is the superior choice for rigorous thermodynamic modeling of classical intercalation due to its predictable 1:1 stoichiometry and nearest-neighbor exclusion[3]. Conversely, Acridine Orange is indispensable for cellular assays requiring the differentiation of DNA and RNA, leveraging its complex, dual-mode metachromatic properties[5][6].

References

  • Electrochemical and spectroscopic studies of the interaction of proflavine with DNA PubMed (NIH)[Link]

  • Excited-State Dynamics of Proflavine after Intercalation into DNA Duplex MDPI[Link]

  • Acridine orange interaction with DNA: Effect of ionic strength ResearchGate[Link]

  • Proflavine Hemisulphate - Pharmaceutical Grade AB Chemical Industries [Link]

  • Unraveling multiple binding modes of acridine orange to DNA using a multispectroscopic approach RSC Publishing[Link]

  • Acridine Orange | MI - Microbiology Microbiology Info [Link]

Sources

Technical Comparison Guide: HPLC Validation Strategies for Proflavine Hemisulfate Purity

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC validation of (6-aminoacridin-3-yl)azanium;sulfate purity Content Type: Publish Comparison Guides

Executive Summary: The Purity Imperative

This compound, commonly known as Proflavine Hemisulfate , is a critical acridine dye used as a topical antiseptic and, increasingly, as a fluorescent contrast agent for the early detection of oral and esophageal neoplasia.

While pharmacopoeial standards have historically relied on non-specific titration or simple UV spectrophotometry, these methods fail to adequately distinguish Proflavine from its synthesis byproducts—most notably Acriflavine (a methylated derivative) and oxidative degradation products.

This guide objectively compares the industry-standard Reversed-Phase C18 (Ion-Pairing) method against legacy and alternative stationary phases (Cyano), providing a validated, stability-indicating protocol that ensures patient safety and regulatory compliance.

Comparative Analysis of Analytical Methodologies

The selection of an analytical method for Proflavine Hemisulfate is dictated by the need to separate the parent peak from structurally similar acridine impurities.

Table 1: Performance Comparison of Separation Strategies
FeatureMethod A: C18 + Ion-Pairing (Recommended) Method B: Cyano Phase Method C: UV / Titration (Legacy)
Principle Hydrophobic interaction with silanol suppression (TEA)Dipole-dipole interactionTotal absorbance or charge neutralization
Specificity High: Resolves Proflavine from Acriflavine & degradantsMedium: Good for polar residues, poor for structural analogsLow: Cannot distinguish impurities
Sensitivity High (LOD ~0.05 µg/mL)MediumLow
Robustness Excellent (pH controlled)Moderate (Sensitive to mobile phase aging)High (Simple technique)
Application Purity & Stability Testing Residue Analysis (e.g., in tissue)Raw Material Assay (Bulk)
Why the C18 Ion-Pairing Method Wins

Proflavine is a basic amine. On standard silica-based C18 columns, free silanol groups interact with the amine, causing severe peak tailing.

  • The Fix: We utilize Triethylamine (TEA) as a competitive base and adjust the pH to 4.0. This ensures the analyte is fully ionized (protonated) but suppresses silanol activity, resulting in sharp, symmetrical peaks essential for accurate impurity integration.

Validated Experimental Protocol

The following protocol is synthesized from stability-indicating studies and optimized for routine Quality Control (QC).

Chemical Standards & Reagents[1]
  • Analyte: Proflavine Hemisulfate (Reference Standard).[1][2]

  • Solvents: HPLC Grade Acetonitrile (ACN), Methanol.

  • Buffer Reagents: Triethylamine (TEA), Glacial Acetic Acid, HPLC Grade Water (18.2 MΩ).

Chromatographic Conditions (The "System")
  • Column: C18 Column (e.g., Waters XTerra or equivalent), 5 µm, 4.6 × 150 mm.

  • Mobile Phase A: Water containing 0.5% (v/v) Triethylamine, adjusted to pH 4.0 ± 0.05 with Acetic Acid.

  • Mobile Phase B: Acetonitrile (100%).

  • Elution Mode: Isocratic (optimized for stability) or Gradient (for complex impurity profiles).

    • Standard Isocratic Ratio:80% A : 20% B

  • Flow Rate: 1.0 mL/min.[3][4]

  • Column Temperature: 25°C.

  • Detection: Diode Array Detector (DAD) or UV at 445 nm (Visible max) or 254 nm (Impurity universal).

  • Injection Volume: 10–20 µL.

Step-by-Step Workflow
  • Buffer Preparation (Critical):

    • Add 5.0 mL of TEA to 950 mL of water.

    • Under magnetic stirring, dropwise add Glacial Acetic Acid until pH reaches exactly 4.0.

    • Filter through a 0.45 µm Nylon membrane to remove particulates.

  • Standard Preparation:

    • Dissolve 10 mg Proflavine Hemisulfate in 100 mL Mobile Phase (Concentration: 0.1 mg/mL).

    • Sonicate for 5 minutes to ensure complete dissolution. Protect from light (Proflavine is photosensitive).

  • System Suitability Test (SST):

    • Inject the standard solution 6 times.[3]

    • Acceptance Criteria: %RSD of Area < 2.0%, Tailing Factor < 1.5, Theoretical Plates > 2000.

Validation Data Summary

The following data represents typical performance metrics for this validated system.

Table 2: Validation Parameters (ICH Q2(R1) Guidelines)
ParameterExperimental ResultAcceptance Criteria
Linearity (R²) > 0.999 (Range: 1–100 µg/mL)≥ 0.999
Precision (Repeatability) 0.8% RSD (n=6)≤ 2.0%
Accuracy (Recovery) 98.5% – 101.2%98.0% – 102.0%
LOD / LOQ 0.02 µg/mL / 0.06 µg/mLS/N > 3 (LOD), S/N > 10 (LOQ)
Specificity No interference from degradation products (oxidative/thermal)Resolution > 1.5

Visualizing the Validation Logic

The following diagram illustrates the logical flow of the validation process and the mechanism of separation.

ValidationWorkflow cluster_mechanism Separation Mechanism Start Method Development (C18 + TEA pH 4.0) Specificity Specificity Test (Spike with Acriflavine & Degradants) Start->Specificity Check Resolution Linearity Linearity & Range (5 Levels: 50-150%) Specificity->Linearity Pass: Rs > 1.5 Precision Precision & Accuracy (Repeatability & Recovery) Linearity->Precision Pass: R² > 0.999 Robustness Robustness Check (pH ±0.2, Flow ±0.1) Precision->Robustness Pass: RSD < 2% Final Validated Method Ready for QC Robustness->Final Pass: System Stable Mech1 Proflavine (Amine) Mech2 Silanol Groups (Si-OH) Mech2->Mech1 Unwanted Interaction (Tailing) Mech3 TEA (Blocker) Mech3->Mech2 Blocks Sites

Caption: Logical workflow for validating the HPLC method, highlighting the critical role of TEA in blocking silanol interactions to ensure specificity.

Troubleshooting & Expert Insights

The "Tailing" Problem

Observation: Proflavine peaks often exhibit tailing (asymmetry > 1.5) on standard C18 columns.[5] Causality: The basic amino groups of Proflavine interact with acidic residual silanols on the silica support. Solution: The addition of Triethylamine (TEA) acts as a "sacrificial base," binding to silanols preferentially. Maintaining pH 4.0 ensures the Proflavine is protonated and soluble while keeping the silica stable.

Stability Indication

To prove the method is stability-indicating, samples should be subjected to forced degradation:[6]

  • Acid/Base Hydrolysis: 0.1 N HCl / NaOH at 60°C for 2 hours.

  • Oxidation: 3% H₂O₂.

  • Photolysis: Exposure to UV light (Proflavine is highly sensitive).

  • Result: The method must resolve the parent peak from all generated degradants.

References

  • Prieto, S. P., et al. (2015).[7] "Proflavine Hemisulfate as a Fluorescent Contrast Agent for Point-of-Care Cytology." PLOS ONE. Available at: [Link]

  • Scarbrough, A., et al. (2014). "Physical and chemical stability of proflavine contrast agent solutions for early detection of oral cancer." Oral Oncology.
  • World Health Organization. (2019). "The International Pharmacopoeia: Methods of Analysis." WHO.[2]

  • Plakas, S. M., et al. (1996). "Liquid Chromatographic Determination of Acriflavine and Proflavine Residues in Channel Catfish Muscle." Journal of AOAC International. Available at: [Link]

Sources

Technical Guide: Spectral Profiling of (6-aminoacridin-3-yl)azanium;sulfate (Proflavine) vs. Acridine Analogues

[1]

Executive Summary & Chemical Identity

(6-aminoacridin-3-yl)azanium;sulfate is the systematic IUPAC nomenclature for Proflavine Hemisulfate (also known as Proflavine Sulfate).[1] It is a diamino-acridine derivative historically significant as a bacteriostatic antiseptic and currently utilized as a DNA-intercalating fluorescent probe.[1]

Unlike its methylated cousin Acridine Orange , Proflavine exhibits distinct spectral stability and lacks the pronounced metachromatic shift (red emission upon high-concentration stacking) that characterizes Acridine Orange.[1] This guide provides a rigorous spectral comparison to aid researchers in selecting the correct acridine derivative for nucleic acid studies, photo-disinfection assays, and pH sensing.

Chemical Identity Table
Common NameProflavine HemisulfateAcridine Orange9-Aminoacridine
Systematic Name This compound3,6-bis(dimethylamino)acridineAcridin-9-amine
Core Structure 3,6-Diaminoacridine3,6-Bis(dimethylamino)acridine9-Aminoacridine
Charge State Cationic (protonated N10)CationicCationic (pH dependent)
Primary Utility DNA Intercalation, AntisepticRNA/DNA diff.[1][2] stain, LysosomespH Gradient Probe, Reference Std

Spectral Characterization: Proflavine Hemisulfate[1]

Proflavine is a classic fluorophore with a rigid, planar tricyclic heteroaromatic structure. Its spectral properties are heavily influenced by solvent polarity and the presence of nucleic acids.

Fundamental Spectral Constants (Aqueous, pH 7.0)
  • Absorption Maximum (

    
    ):  444 – 446 nm (Blue)[1]
    
  • Emission Maximum (

    
    ):  513 – 515 nm (Green)[1]
    
  • Molar Extinction Coefficient (

    
    ):  ~41,000 
    
    
    at 445 nm[1]
  • Fluorescence Quantum Yield (

    
    ):  0.34 (Aqueous)[1]
    
Mechanism of Fluorescence

Upon excitation at 445 nm, Proflavine undergoes a

bathochromic shift

JablonskiS0Ground State (S0)S1Excited State (S1)(Frank-Condon)S0->S1Excitation (445 nm)RelaxVibrationalRelaxationS1->RelaxNon-radiativeIntercalDNA Intercalation(Stabilization)S1->IntercalBinding EventEmFluorescenceEmission (515 nm)Relax->EmRadiative DecayEm->S0Intercal->S0Quenching/Shift

Figure 1: Simplified Jablonski diagram illustrating the excitation and emission cycle of Proflavine, including the intercalation pathway that modifies its spectral signature.

Comparative Performance: Proflavine vs. Alternatives

Selecting the right acridine derivative depends on the specific "photophysical behavior" required.

Spectral Comparison Table
PropertyProflavine (Hemisulfate) Acridine Orange (AO) 9-Aminoacridine (9-AA)
Excitation Max (

)
445 nm490 nm (Monomer)470 nm (Dimer)400 nm
Emission Max (

)
515 nm (Green)525 nm (Green, DNA)650 nm (Red, RNA/Aggregates)455 nm (Blue)
Quantum Yield (

)
0.340.20 (Monomer)0.98 (High Efficiency)
Extinction Coeff.[1] (

)
~41,000

~49,000

~8,500

Metachromasia MinimalHigh (Conc.[1] dependent shift)Low
Key Application Intercalation Binding ConstantsLive/Dead Staining, Lysosomes

pH Measurement
Critical Differentiators
  • Metachromasia (The "AO Effect"): Acridine Orange is unique because it forms dimers and aggregates at high concentrations or when bound to single-stranded nucleic acids (like RNA), shifting its emission from green (525 nm) to red (650 nm).[1] Proflavine does not exhibit this dual-emission property efficiently , making it superior for pure intercalation studies where spectral stability is desired, but inferior for distinguishing DNA from RNA.[1]

  • Quantum Yield: 9-Aminoacridine is the "gold standard" for quantum yield (

    
    ), making it significantly brighter per photon absorbed than Proflavine.[1] However, its excitation is in the UV/Violet region (400 nm), which can be more phototoxic to live cells than Proflavine's blue excitation.
    

Experimental Protocol: Determination of DNA Binding Constant ( )[1]

Objective: Determine the intrinsic binding constant (

Reagents & Preparation
  • Buffer: 10 mM Tris-HCl, 100 mM NaCl, pH 7.4 (Ionic strength is critical; maintain constant [Na+]).

  • Probe Stock: 100

    
    M Proflavine Hemisulfate in buffer.
    
  • Titrant: 2 mM Calf Thymus DNA (CT-DNA) in buffer (Concentration determined by

    
    ).[1]
    
Protocol Workflow
  • Baseline: Add 2.0 mL of fixed concentration Proflavine (e.g., 5

    
    M) to the quartz cuvette. Measure emission spectrum (
    
    
    ).[1]
  • Titration: Sequentially add small aliquots (2-5

    
    L) of the DNA stock.[1] Mix by inversion (do not vortex vigorously to avoid shearing DNA).[1]
    
  • Equilibration: Allow 2 minutes for binding equilibrium at 25°C.

  • Measurement: Record emission spectrum (

    
    ) after each addition. Correct for volume dilution.
    
  • Endpoint: Continue until fluorescence saturation is observed (no further change in intensity).

Data Analysis (McGhee-von Hippel or Scatchard)

The binding data is linearized to extract


1

Equation:

1

Where:

  • 
     = [Bound Dye] / [Total DNA][1]
    
  • 
     = Concentration of free dye
    
  • 
     = Intrinsic binding constant
    
  • 
     = Exclusion parameter (base pairs per dye)[1]
    

ProtocolPrep1. PreparationBuffer: Tris-HCl pH 7.4Probe: 5 µM ProflavineBaseline2. Baseline ScanRecord F0 (515 nm)Prep->BaselineTitrate3. Titration LoopAdd DNA Aliquot -> Mix -> EquilibrateBaseline->TitrateMeasure4. MeasurementRecord F (Correct for Dilution)Titrate->MeasureCheckSaturation Reached?Measure->CheckCheck->TitrateNoAnalyze5. AnalysisPlot r/Cf vs r (Scatchard)Check->AnalyzeYes

Figure 2: Workflow for the fluorescence titration assay to determine DNA binding constants.

References

  • Chemical Identity & Structure: PubChem.[1][3] Proflavine Hemisulfate Compound Summary. National Library of Medicine. Available at: [Link][1]

  • Spectral Properties (Proflavine): Kubota, Y., & Steiner, R. F. (1977).[1] Fluorescence decay and quantum yield characteristics of acridine orange and proflavine bound to DNA. Biophysical Chemistry, 6(3), 279–289.[1] Available at: [Link][1]

  • Acridine Orange Metachromasia: Kapuscinski, J., & Darzynkiewicz, Z. (1984).[1] Interactions of acridine orange with nucleic acids. Cytometry, 5(5), 548-557.[1]

  • 9-Aminoacridine Quantum Yield: Melhuish, W. H. (1961).[1] Quantum efficiencies of fluorescence of organic substances: Effect of solvent and concentration. Journal of Physical Chemistry.

  • DNA Binding Protocols: Chaires, J. B. (2008).[1] Biophysical characterization of G-quadruplex interactions. Methods in Enzymology. Available at: [Link]

Technical Comparison: Crystal Violet vs. Proflavine Sulfate for Gram-Positive Bacterial Analysis

[1]

Executive Summary

This guide compares the industry-standard Crystal Violet (CV) against the aminoacridine derivative (6-aminoacridin-3-yl)azanium;sulfate (commonly known as Proflavine Sulfate ) for the visualization and analysis of Gram-positive bacteria.[1]

While Crystal Violet remains the gold standard for taxonomic differentiation (Gram staining), Proflavine Sulfate offers a high-sensitivity fluorescent alternative for rapid detection and nucleic acid localization.[1] This guide analyzes the mechanistic divergence, detection limits, and workflow efficiencies of both reagents to assist researchers in selecting the optimal probe for their specific assay requirements.

Chemical & Mechanistic Foundations

Crystal Violet: The Peptidoglycan Trap

Crystal Violet (Hexamethylpararosaniline chloride) is a triarylmethane dye that dissociates into a positively charged chromophore in aqueous solution.[2]

  • Mechanism : In Gram-positive bacteria, the cationic dye penetrates the thick peptidoglycan layer (20–80 nm). The subsequent addition of Gram's Iodine forms a large, insoluble Crystal Violet-Iodine (CV-I) complex.[1]

  • Retention : The thick peptidoglycan meshwork, dehydrated by alcohol/acetone, traps the bulky CV-I complex, resulting in the characteristic deep purple staining.[3][4]

  • Target : Cell Wall (Peptidoglycan).[1]

Proflavine Sulfate: The DNA Intercalator

This compound (Proflavine Sulfate) is an acridine-derived fluorophore.[1][5][6]

  • Mechanism : Proflavine acts as a planar intercalating agent.[1] It inserts itself between the stacked base pairs of the bacterial DNA double helix.

  • Fluorescence : Upon binding to nucleic acids, Proflavine exhibits fluorescence (Excitation: ~445 nm; Emission: ~510 nm).[1] Unlike CV, it does not rely on cell wall thickness for retention but rather on membrane permeability and nucleic acid abundance.

  • Target : Intracellular Nucleic Acids (DNA/RNA).[1]

Mechanistic Visualization

The following diagram illustrates the divergent binding sites and signal generation mechanisms of the two compounds.

MechanismComparisoncluster_0Gram-Positive BacteriumCVCrystal Violet(Cationic Dye)CellWallPeptidoglycan Layer(Thick in Gram+)CV->CellWallIonic BindingPFProflavine Sulfate(Intercalating Fluorophore)DNABacterial Nucleoid(dsDNA)PF->DNAMembrane DiffusionTrappingIodine Complexation& DehydrationCellWall->TrappingGram's Iodine + EtOHIntercalationBase PairInsertionDNA->IntercalationNon-covalent bindingPurpleDeep Purple Signal(Brightfield)Trapping->PurpleSignal RetentionGreenGreen Fluorescence(Ex 445nm / Em 510nm)Intercalation->GreenExcitation

Caption: Mechanistic pathways of Crystal Violet (Cell Wall Trapping) vs. Proflavine Sulfate (DNA Intercalation).

Performance Comparison

Sensitivity and Limit of Detection (LOD)

Proflavine Sulfate significantly outperforms Crystal Violet in low-density bacterial detection due to the high signal-to-noise ratio inherent in fluorescence microscopy.[1]

FeatureCrystal Violet (Gram Stain)Proflavine Sulfate (Fluorescent)
Detection Principle Light Absorption (Colorimetric)Fluorescence Emission
Limit of Detection ~10⁵ CFU/mL~10³ CFU/mL
Differentiation High (Gram+ vs Gram-)Low (Stains all nucleic acids)
Background Noise High in protein-rich mediaLow (if unbound dye is washed)
Morphology Resolution Excellent (Cell shape/arrangement)Good (Nucleoid visualization)
Specificity and Gram-Differentiation[1][7]
  • Crystal Violet : Is the primary determinant of Gram status.[4][7] It specifically identifies Gram-positive bacteria by exclusion of Gram-negatives (after decolorization).[1][3]

  • Proflavine : Is Gram-indiscriminate .[1] It will stain both Gram-positive and Gram-negative bacteria, as well as eukaryotic cells.[1] It cannot be used alone to differentiate Gram status, but is superior for total count or rapid viability assessment when combined with exclusion dyes (e.g., Propidium Iodide).[1]

Workflow Efficiency
  • Crystal Violet : Requires a multi-step protocol (Fixation → Primary Stain → Mordant → Decolorization → Counterstain).[1][4] Total time: 10–15 minutes .

  • Proflavine : Often requires a simple "Mix-and-Read" or "Stain-and-Wash" workflow.[1] Total time: 2–5 minutes .

Experimental Protocols

Protocol A: Standard Gram Staining (Crystal Violet)

Purpose: To determine Gram status and observe cellular morphology.[1]

Reagents:

  • Crystal Violet Solution (0.5% aqueous).[1]

  • Gram’s Iodine (Mordant).[1][4]

  • 95% Ethanol or Acetone/Alcohol mix (Decolorizer).[1]

  • Safranin O (Counterstain).[1]

Workflow:

  • Fixation : Prepare a bacterial smear on a glass slide.[1] Heat fix by passing through a flame 3 times or use methanol fixation (1 min).[1]

  • Primary Stain : Flood slide with Crystal Violet for 60 seconds. Rinse gently with water.[1]

    • Insight: This saturates the peptidoglycan.

  • Mordant : Flood with Gram’s Iodine for 60 seconds. Rinse gently.[1]

    • Insight: Iodine forms the CV-I complex, increasing molecular size.[1]

  • Decolorization (Critical Step) : Add Ethanol dropwise until runoff is clear (approx. 5–10 seconds).[1] Rinse immediately.[1][8]

    • Insight: Dehydrates the Gram(+) wall, trapping the dye.[3][4] Dissolves Gram(-) outer membrane, releasing the dye.[1]

  • Counterstain : Flood with Safranin for 60 seconds. Rinse, blot dry, and view under oil immersion (1000x).[1]

Result : Gram-positive bacteria appear Deep Purple .

Protocol B: Rapid Fluorescent Detection (Proflavine Sulfate)

Purpose: Rapid detection of bacterial presence or total count in liquid samples.[1]

Reagents:

  • Proflavine Sulfate Stock: 10 mM in DMSO.[1]

  • Staining Buffer: PBS (pH 7.4).[1]

Workflow:

  • Preparation : Dilute Stock to a working concentration of 10–50 µM in PBS.

  • Staining : Add 100 µL of bacterial suspension (e.g., S. aureus culture) to 100 µL of Proflavine working solution.[1]

  • Incubation : Incubate for 5 minutes at room temperature in the dark.

  • Washing (Optional) : If background is high, centrifuge (5000 x g, 5 min) and resuspend in fresh PBS.

  • Imaging : Transfer to a glass slide or microplate.[1] Image using a fluorescence microscope.[1][8][9][10]

    • Filter Set : Blue Excitation (FITC/GFP filters).

    • Ex : 440–460 nm | Em : 500–520 nm.[1]

Result : Bacteria appear as Bright Green/Yellow fluorescent rods or cocci against a dark background.[1]

Decision Matrix: When to Use Which?

The following logic flow assists in selecting the appropriate reagent based on experimental goals.

DecisionMatrixStartExperimental GoaldifferentiationNeed to differentiateGram+ vs Gram-?Start->differentiationsensitivityIs sample low biomass(<10^4 CFU/mL)?differentiation->sensitivityNoCV_PathUse Crystal Violetdifferentiation->CV_PathYesviabilityIs cell viabilityrequired post-stain?sensitivity->viabilityNoPF_PathUse Proflavine Sulfatesensitivity->PF_PathYes (High Sensitivity)viability->CV_PathNo (Fixed cells ok)viability->PF_PathYes (Short term)

Caption: Decision tree for selecting Crystal Violet vs. Proflavine Sulfate.

References

  • Gram, H. C. (1884). "Über die isolierte Färbung der Schizomyceten in Schnitt- und Trockenpräparaten."[1] Fortschritte der Medizin, 2, 185-189.[1]

  • Browning, C. H., & Gulbransen, R. (1921). "The Antiseptic Potency of Acridine Compounds." Journal of Pathology and Bacteriology, 24, 127.

  • Muldoon, T. J., et al. (2015). "Proflavine Hemisulfate as a Fluorescent Contrast Agent for Point-of-Care Cytology."[1] PLOS ONE, 10(5), e0126190.[1]

  • Sigma-Aldrich. "Product Specification: 3,6-Diaminoacridine hemisulfate (Proflavine)."[1]

  • BenchChem. "A Comparative Guide to Crystal Violet Alternatives for Gram Staining."

A Comprehensive Guide to the NMR Characterization and Structural Confirmation of (6-aminoacridin-3-yl)azanium;sulfate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Proflavine, an acridine derivative, has a history of use as a topical antiseptic and has been investigated for other therapeutic applications due to its ability to intercalate DNA.[1][2][3] The precise characterization of its salt form is critical for understanding its physicochemical properties, stability, and biological activity. This guide will detail a multi-faceted NMR approach, providing the necessary experimental data and workflows to confidently confirm the structure of proflavine sulfate.

I. The Foundational Role of 1D NMR: ¹H and ¹³C Spectroscopy

The initial and most fundamental step in the structural analysis of proflavine sulfate is the acquisition and interpretation of one-dimensional (1D) ¹H and ¹³C NMR spectra. These experiments provide a detailed map of the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (positions on the spectrum), integration (relative number of protons), and multiplicity (splitting patterns due to neighboring protons). For proflavine sulfate, the aromatic region of the spectrum is of particular interest, as it provides direct information about the substitution pattern on the acridine core.

¹³C NMR Spectroscopy: The Carbon Skeleton

Complementing the ¹H NMR, the ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and the electronic environment. While ¹³C NMR is inherently less sensitive than ¹H NMR, it is an indispensable tool for confirming the carbon framework of the molecule.[4][5]

  • Sample Preparation: Dissolve approximately 5-10 mg of proflavine sulfate in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic salts and for the observation of exchangeable protons (e.g., -NH₂ and -NH⁺).[6][7]

  • Instrument Setup: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

    • Employ proton decoupling to simplify the spectrum and enhance sensitivity.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

II. Unraveling Connectivity with 2D NMR: COSY, HSQC, and HMBC

While 1D NMR provides essential information, two-dimensional (2D) NMR experiments are necessary to piece together the molecular puzzle by establishing through-bond connectivities.

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Couplings

The COSY experiment is a homonuclear correlation technique that identifies protons that are coupled to each other, typically through two or three bonds.[8][9][10] In the COSY spectrum, off-diagonal cross-peaks connect the signals of coupled protons, allowing for the tracing of spin systems within the molecule. For proflavine, COSY is invaluable for assigning the protons on the individual aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): Direct ¹H-¹³C Connections

The HSQC experiment is a heteronuclear correlation technique that reveals direct, one-bond correlations between protons and the carbons to which they are attached.[8][11][12] Each cross-peak in the HSQC spectrum links a proton signal on one axis to a carbon signal on the other, providing a powerful tool for assigning the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): Long-Range ¹H-¹³C Connectivity

The HMBC experiment is another heteronuclear correlation technique, but it detects longer-range couplings, typically over two to four bonds.[11][13][14] This is particularly useful for connecting molecular fragments through quaternary carbons (carbons with no attached protons) and for confirming the overall carbon skeleton. For proflavine sulfate, HMBC is crucial for linking the different aromatic rings and confirming the position of the amino groups.

  • Sample Preparation: The same sample prepared for 1D NMR can be used for 2D experiments.

  • Instrument Setup: These experiments are performed on the same high-field NMR spectrometer.

  • COSY Acquisition:

    • Select the appropriate COSY pulse sequence (e.g., gradient-selected COSY).

    • Set the spectral widths in both dimensions to encompass the relevant proton chemical shifts.

  • HSQC Acquisition:

    • Choose a suitable HSQC pulse sequence (e.g., multiplicity-edited HSQC to differentiate between CH, CH₂, and CH₃ groups).

    • Set the ¹H spectral width in the direct dimension and the ¹³C spectral width in the indirect dimension.

  • HMBC Acquisition:

    • Select an HMBC pulse sequence optimized for long-range couplings (typically around 8 Hz).

    • Set the ¹H spectral width in the direct dimension and the ¹³C spectral width in the indirect dimension.

III. Data Interpretation and Structural Confirmation

The collective data from the 1D and 2D NMR experiments provide a comprehensive picture of the molecular structure. The process of interpretation involves:

  • Assigning Spin Systems: Using the COSY spectrum to identify coupled protons within each aromatic ring of the acridine core.

  • Linking Protons to Carbons: Employing the HSQC spectrum to assign the protonated carbons based on their direct correlation to the assigned protons.

  • Assembling the Framework: Utilizing the HMBC spectrum to connect the assigned spin systems and identify the positions of quaternary carbons and the amino groups through long-range correlations.

  • Confirming the Salt Form: The presence of the sulfate counter-ion does not typically give a direct signal in standard ¹H or ¹³C NMR. However, its presence can be inferred by changes in the chemical shifts of the proflavine cation compared to its free base form, particularly for the protons and carbons near the protonated nitrogen atoms.[6][15] The protonation of the amino groups leads to a downfield shift of the adjacent aromatic protons and carbons.

IV. Comparative Analysis with Alternative Techniques

While NMR spectroscopy is the gold standard for structural elucidation, other analytical techniques can provide complementary information.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation patternHigh sensitivity, provides molecular formulaDoes not provide detailed structural connectivity, may not detect the counter-ion in all ionization modes
Infrared (IR) Spectroscopy Presence of functional groupsFast and simpleProvides limited information on the overall molecular structure
X-ray Crystallography Definitive 3D structure in the solid stateUnambiguous structural determinationRequires a single crystal of suitable quality, which can be difficult to obtain

V. Visualizing the Workflow and Structural Confirmation

To illustrate the logical flow of the NMR characterization process, the following diagrams are provided.

Caption: Experimental workflow for NMR characterization.

G cluster_proflavine (6-aminoacridin-3-yl)azanium cluster_correlations Key NMR Correlations C1 C1 C2 C2 C1->C2 H1 H1 C1->H1 C3 C3-NH3+ C2->C3 H2 H2 C2->H2 C4 C4 C3->C4 C4a C4a C4->C4a H4 H4 C4->H4 C10a C10a C4a->C10a C5 C5 C5->C4a H5 H5 C5->H5 C6 C6-NH2 C6->C5 C7 C7 C7->C6 H7 H7 C7->H7 C8 C8 C8->C7 H8 H8 C8->H8 C8a C8a C8a->C8 N9 N9 N9->C8a C9a C9a C9a->C1 C9a->C8a C9a->N9 C10a->N9 H1->C1 HSQC H1->C3 HMBC H1->C9a HMBC H1->H2 COSY H2->C2 HSQC H4->C2 HMBC H4->C4 HSQC H4->C10a HMBC H5->C5 HSQC H7->C7 HSQC H7->H8 COSY H8->C8 HSQC COSY COSY HSQC HSQC HMBC HMBC

Caption: Key NMR correlations for structural confirmation.

VI. Conclusion

The comprehensive application of 1D and 2D NMR spectroscopy provides an unparalleled level of detail for the structural characterization and confirmation of (6-aminoacridin-3-yl)azanium;sulfate. By systematically applying ¹H, ¹³C, COSY, HSQC, and HMBC experiments, researchers can confidently elucidate the complete chemical structure, including the protonation state and the connectivity of the carbon framework. This guide serves as a robust framework for scientists in the pharmaceutical and chemical research fields to ensure the identity and purity of their compounds, a critical step in drug development and quality control.

References

  • MDPI. Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. [Link]

  • RSC Publishing. A robust, sensitive, and versatile HMBC experiment for rapid structure elucidation by NMR: IMPACT-HMBC. [Link]

  • MDPI. Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. [Link]

  • Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • SDSU NMR Facility. 7) Common 2D (COSY, HSQC, HMBC). [Link]

  • Chemistry LibreTexts. 14: COSY. [Link]

  • OSTI.GOV. Characterization of Pharmaceutical Cocrystals and Salts by Dynamic Nuclear Polarization-Enhanced Solid-State NMR Spectroscopy. [Link]

  • Reddit. Identifying organic salts?. [Link]

  • ResearchGate. Can the salt form of my organic compound be determined using NMR?. [Link]

  • PubChem. Proflavine. [Link]

  • Wikipedia. Proflavine. [Link]

  • Macsen Labs. Proflavine Hemisulphate | Structure, Uses & Side Effects. [Link]

  • Chemistry LibreTexts. 9.11: Nuclear Magnetic Resonance Spectroscopy. [Link]

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Comparative Cytotoxicity and Mechanistic Profiling of (6-aminoacridin-3-yl)azanium sulfate in Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Objective Comparison Guide & Experimental Methodology.

Executive Summary

(6-aminoacridin-3-yl)azanium;sulfate , widely recognized in the scientific community as Proflavine Hemisulfate , is a planar, tricyclic acridine dye. While historically deployed as a topical antibacterial agent, its modern utility in drug development and molecular biology stems from its potent DNA intercalating properties and its role as a Topoisomerase inhibitor.

This guide provides an objective, data-driven comparison of Proflavine Hemisulfate against alternative intercalators (such as Acridine Orange, Ethidium Bromide, and Doxorubicin) in mammalian cell lines. It details the causality behind its cytotoxicity and provides self-validating experimental protocols for comparative profiling.

Mechanistic Grounding: The Causality of Cytotoxicity

The cytotoxicity of Proflavine Hemisulfate is not merely a byproduct of non-specific chemical poisoning; it is a highly coordinated disruption of cellular homeostasis. Understanding this mechanism is critical for researchers utilizing it as a reference standard in oncology or toxicology screens.

  • DNA Intercalation & Topoisomerase Inhibition: The planar acridine scaffold allows Proflavine to slip between adjacent DNA base pairs. This physical distortion prevents Topoisomerase II from religating DNA strands after normal cleavage, effectively trapping the cleavage complex and inducing severe DNA damage [1][1].

  • Apoptosis Induction: The resulting accumulation of double-strand breaks triggers the DNA Damage Response (DDR). In mammalian cells (e.g., the MG63 osteosarcoma line), this manifests as a dose-dependent downregulation of anti-apoptotic Bcl-2, mitochondrial depolarization, and the subsequent catalytic activation of Caspase-9 and Caspase-3, leading to PARP cleavage [2][2].

  • Autophagy Activation: Concurrently, Proflavine induces autophagy—evidenced by the accumulation of Beclin-1 and the conversion of LC3-I to LC3-II. This serves as a parallel stress-response mechanism that ultimately contributes to cell death at higher concentrations [2][2].

MechanisticPathway Proflavine (6-aminoacridin-3-yl)azanium sulfate DNA DNA Intercalation Proflavine->DNA TopoII Topoisomerase II Inhibition DNA->TopoII DNA_Damage DNA Double-Strand Breaks TopoII->DNA_Damage Bcl2 Bcl-2 Downregulation DNA_Damage->Bcl2 Autophagy Autophagy (LC3-II) DNA_Damage->Autophagy Mito Mitochondrial Depolarization Bcl2->Mito Caspase Caspase-9/3 Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Figure 1: Mechanistic pathway of Proflavine Hemisulfate-induced apoptosis and autophagy.

Comparative Performance Data

When selecting an intercalating agent for cytotoxicity assays or mechanistic studies, researchers must weigh potency against the specific mechanism of action. Below is a comparative analysis of Proflavine Hemisulfate against common alternatives in standard mammalian cell lines (e.g., MG63, HeLa, V79) [3][3].

CompoundPrimary Mechanism of ActionRepresentative IC50 (MG63/HeLa)Cytotoxicity Profile
Proflavine Hemisulfate DNA Intercalation, Topo II Poisoning~5.0 - 10.0 µMModerate to High. Induces both apoptosis and autophagy. Excellent reference standard for Topo II inhibition.
Acridine Orange (AO) Lysosomotropic accumulation, Intercalation~12.0 - 18.0 µMModerate. High background toxicity due to RNA binding and lysosomal disruption.
Ethidium Bromide (EtBr) DNA Intercalation>20.0 µMLow to Moderate (acute). Requires prolonged exposure for significant cytotoxicity; primarily used as a mutagenic reference.
Doxorubicin (DOX) Topo II Poisoning, ROS Generation~0.1 - 1.0 µMVery High. Clinical chemotherapeutic standard. Induces severe oxidative stress alongside DNA damage.

Expert Insight: Proflavine Hemisulfate offers a "cleaner" Topoisomerase II inhibition profile compared to Doxorubicin, as it does not generate the same massive burst of reactive oxygen species (ROS). This makes it a superior choice when isolating the specific downstream effects of Topo II-mediated DNA damage without confounding oxidative stress variables.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary internal controls (vehicle and positive reference) to confirm assay integrity.

ExperimentalWorkflow CellCulture Mammalian Cell Culture Treatment Compound Treatment CellCulture->Treatment AssaySplit Assay Diversification Treatment->AssaySplit Viability Viability Assay (IC50) AssaySplit->Viability Western Western Blot Profiling AssaySplit->Western Data Comparative Analysis Viability->Data Western->Data

Figure 2: Standardized workflow for comparative cytotoxicity and mechanistic profiling.

Protocol 1: High-Throughput Viability & Cytotoxicity Profiling

Causality Check: Using an ATP-dependent luminescent assay (e.g., CellTiter-Glo) ensures that we are measuring metabolically active cells, providing a direct readout of viability that is not confounded by the autofluorescence of acridine dyes (a common flaw when using colorimetric MTT/MTS assays with fluorescent intercalators).

  • Cell Seeding: Seed mammalian cells (e.g., MG63 or HeLa) at 5,000 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment Preparation: Prepare a 10 mM stock of Proflavine Hemisulfate in DMSO.

    • Self-Validation Step: Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to prevent solvent-induced toxicity.

  • Dosing: Treat cells with a 10-point serial dilution (0.1 µM to 100 µM) of Proflavine, Doxorubicin (Positive Control, 0.01-10 µM), and Vehicle (0.1% DMSO Negative Control).

  • Incubation & Readout: Incubate for 48 hours. Add CellTiter-Glo reagent (1:1 volume), lyse for 10 minutes on an orbital shaker, and record luminescence.

  • Data Analysis: Normalize data against the vehicle control (100% viability) and calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: Mechanistic Validation via Immunoblotting (Apoptosis/Autophagy)

Causality Check: Confirming the molecular executioners of cell death ensures the observed IC50 is due to programmed cell death rather than acute necrosis.

  • Treatment: Treat cells with Proflavine Hemisulfate at 0.5×, 1×, and 2× the established IC50 for 24 hours.

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Self-Validation Step: Perform a BCA assay to ensure exactly 20 µg of protein is loaded per lane, preventing false-positive expression changes due to uneven loading.

  • SDS-PAGE & Transfer: Resolve proteins on a 10-12% polyacrylamide gel and transfer to a PVDF membrane.

  • Probing: Probe for Caspase-3 (to detect the 17/19 kDa cleaved fragments), PARP (to detect the 89 kDa cleavage product), and LC3B (to monitor the LC3-I to LC3-II conversion indicative of autophagy). Use GAPDH or β-actin as a loading control.

  • Detection: Use enhanced chemiluminescence (ECL) and quantify via densitometry.

Conclusion

This compound provides a robust, dual-action mechanism of cytotoxicity in mammalian cell lines, acting through both apoptotic and autophagic pathways [4][4]. Its moderate potency and specific Topoisomerase II interference make it a highly valuable comparative standard in drug discovery, particularly when evaluating novel intercalators or screening for chemoresistance mechanisms.

References

  • Proflavin suppresses the growth of human osteosarcoma MG63 cells through apoptosis and autophagy. National Institutes of Health (NIH).[Link]

  • On the Role of Topoisomerase I in Mediating the Cytotoxicity of 9-Aminoacridine-Based Anticancer Agents. National Institutes of Health (NIH). [Link]

  • Radiotoxicity of an 125I-labeled DNA intercalator in mammalian cells. National Institutes of Health (NIH).[Link]

  • Proflavine/acriflavine derivatives with versatile biological activities. ResearchGate. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (6-aminoacridin-3-yl)azanium;sulfate (Proflavine Sulfate)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: (6-aminoacridin-3-yl)azanium;sulfate, commonly known in the laboratory as Proflavine Hemisulfate, is an acridine derivative widely utilized as a fluorescent stain and a topical antiseptic.[1] While invaluable in research, its disposal is not a trivial matter. Proflavine's chemical nature—specifically its potential mutagenicity, irritant properties, and aquatic toxicity—necessitates a rigorous and compliant disposal protocol.[2][3] This guide provides drug development professionals, researchers, and scientists with a direct, step-by-step methodology for the safe and compliant disposal of proflavine sulfate waste, ensuring the protection of both laboratory personnel and the environment. Our approach is grounded in established safety protocols and regulatory frameworks, building the trust required for safe laboratory operations.

Part 1: Hazard Profile and Regulatory Imperative

Understanding the "why" is paramount to ensuring consistent and safe chemical handling. Proflavine sulfate is not benign; it is classified as a hazardous substance requiring careful management from acquisition to disposal.

Core Hazards: The primary hazards associated with proflavine sulfate drive the stringent disposal requirements:

  • Health Hazards: It is harmful if swallowed, causes significant skin and eye irritation, and may cause respiratory irritation.[2][4]

  • Environmental Hazards: As an acridine compound, it is classified as very toxic to aquatic life with long-lasting effects, mandating that it never enters the sewer system.[1][2]

  • Suspected Mutagenicity: Some acridine dyes are known mutagens as they intercalate with DNA.[3][5] Therefore, all waste must be handled with the assumption of this risk.

Regulatory Framework: In the United States, chemical waste is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] This framework establishes a "cradle-to-grave" responsibility for hazardous waste. Concurrently, the Occupational Safety and Health Administration (OSHA) provides guidelines to ensure worker safety during the handling and disposal of such chemicals.[8][9][10] Adherence to the procedures outlined below is essential for compliance with these federal regulations and any applicable local rules.

Part 2: The Disposal Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system for the safe disposal of proflavine sulfate in solid form, on contaminated labware (e.g., slides, gloves), or in solution.

Step 1: Waste Characterization and Segregation Proper disposal begins with correct identification. All materials that have come into contact with proflavine sulfate must be considered hazardous waste.

  • Action: Designate a specific, clearly labeled hazardous waste container for all proflavine sulfate waste.

  • Causality: This substance must not be mixed with other waste streams to prevent unintended chemical reactions and to ensure it is routed to the correct disposal facility.[2] Safety data sheets for other acridine compounds explicitly warn against mixing with strong oxidizing agents.[11][12]

Step 2: Adherence to Personal Protective Equipment (PPE) Standards Before handling any waste, ensure you are wearing the appropriate PPE.

  • Action: At a minimum, wear nitrile gloves, chemical splash goggles, and a fully buttoned lab coat.[4][11]

  • Causality: This PPE is necessary to prevent skin contact, which can cause irritation, and to protect the eyes from splashes, which can cause serious damage.[4]

Step 3: Waste Containment, Labeling, and Storage Proper containment is critical to prevent environmental release and ensure safe handling.

  • Action for Solid Waste: Collect dry proflavine sulfate powder, contaminated wipes, and gels in a robust, sealable plastic container. Avoid using glass where possible to minimize the risk of breakage.[6]

  • Action for Liquid Waste: Collect aqueous solutions containing proflavine sulfate in a dedicated, leak-proof, and chemically compatible container.

  • Labeling: Immediately label the waste container using your institution's hazardous waste tag, available from your Environmental Health and Safety (EHS) office.[6] The label must include:

    • The full, unabbreviated chemical name: "this compound" or "Proflavine Sulfate Waste".[6]

    • All components of a mixture, if applicable.

    • The date of waste generation.[6]

    • The point of origin (e.g., building, room number).[6]

  • Storage: Keep the waste container tightly sealed when not in use.[13] Store it in a designated satellite accumulation area (SAA), which must be provided with secondary containment (such as a bin) to contain any potential leaks.[14] This area should be away from sinks and floor drains.[14]

Step 4: Arranging for Final Disposal Hazardous waste cannot be discarded through normal channels.

  • Action: Once the container is nearly full (no more than 90% capacity), contact your institution's EHS office to schedule a waste pickup.[6][15]

  • Causality: EHS professionals are trained and licensed to handle and transport hazardous materials to an approved waste disposal plant, ensuring compliance with EPA and Department of Transportation (DOT) regulations.[16]

Part 3: Emergency Procedures for Spills and Exposures

Accidents can happen. A clear, pre-defined response plan is crucial.

Spill Management:

  • Action for Small Spills: For minor spills that can be cleaned up quickly, ensure the area is well-ventilated.[1][11] Wearing your full PPE, cover the spill with an inert absorbent material. Carefully sweep or collect the material, avoiding dust generation, and place it into your labeled hazardous waste container.[1][11]

  • Action for Large Spills: Evacuate the immediate area and alert your colleagues. Contact your institution's EHS or emergency response team immediately.[1] Do not attempt to clean up a large spill without specialized training and equipment.

  • Critical Precaution: Never wash a proflavine sulfate spill down the drain.[2] Prevent it from entering any waterways.[1]

Personal Exposure:

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water and soap.[13]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[13]

  • Ingestion: Rinse the mouth with water. Call a poison control center or doctor for guidance.[13]

Part 4: Data Summary and Workflow Visualization

To facilitate quick reference, the hazard information and disposal logic are summarized below.

Table 1: Hazard and Precautionary Summary for Proflavine Sulfate

Hazard ClassGHS CodeSignal WordHazard StatementPrecautionary Code
Acute Toxicity, OralH302WarningHarmful if swallowed.P301 + P312 + P330
Skin IrritationH315WarningCauses skin irritation.P302 + P352
Eye IrritationH319WarningCauses serious eye irritation.P305 + P351 + P338
STOT - Single ExposureH335WarningMay cause respiratory irritation.P261, P271
Hazardous to Aquatic LifeH410WarningVery toxic to aquatic life with long lasting effects.P273, P391

Diagram 1: Decision Workflow for Proflavine Sulfate Waste This diagram outlines the critical decision-making process for handling any material potentially contaminated with proflavine sulfate.

G start Material Identified for Disposal is_contaminated Is it contaminated with Proflavine Sulfate? start->is_contaminated treat_as_hazardous Treat as Hazardous Waste is_contaminated->treat_as_hazardous  Yes non_hazardous Dispose via Normal Laboratory Procedures is_contaminated->non_hazardous No   don_ppe Wear Required PPE (Gloves, Goggles, Lab Coat) treat_as_hazardous->don_ppe contain_label Place in Sealed, Labeled Hazardous Waste Container don_ppe->contain_label store_safely Store in Secondary Containment in Satellite Accumulation Area contain_label->store_safely contact_ehs Contact EHS for Pickup store_safely->contact_ehs end Compliant Disposal contact_ehs->end

Caption: Decision workflow for handling and disposing of proflavine sulfate waste.

Conclusion

The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By treating this compound with the respect its hazard profile demands and adhering to the systematic protocol outlined above, researchers can ensure they are protecting themselves, their colleagues, and the broader community. This commitment to rigorous safety and disposal practices is the foundation of trustworthy and excellent science.

References

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  • OSHA Hazardous Waste Disposal Guidelines . CDMS. [Link]

  • Acridine Orange Waste Disposal Procedures . Environmental Health & Safety, Washington State University. [Link]

  • Ethidium Bromide Waste Disposal Guidance . Institutional Planning and Operations, Rutgers University. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know . Clean Management Environmental Group. [Link]

  • Safety Data Sheet . MilliporeSigma. [Link]

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Retrosynthesis Analysis

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(6-aminoacridin-3-yl)azanium;sulfate
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(6-aminoacridin-3-yl)azanium;sulfate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.